molecular formula C20H38O2 B15601826 Methyl 11-methyl-12(E)-octadecenoate

Methyl 11-methyl-12(E)-octadecenoate

Katalognummer: B15601826
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: FNCRUMDNSQYSFR-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 11-methyl-12(E)-octadecenoate is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H38O2

Molekulargewicht

310.5 g/mol

IUPAC-Name

methyl (E)-11-methyloctadec-12-enoate

InChI

InChI=1S/C20H38O2/c1-4-5-6-10-13-16-19(2)17-14-11-8-7-9-12-15-18-20(21)22-3/h13,16,19H,4-12,14-15,17-18H2,1-3H3/b16-13+

InChI-Schlüssel

FNCRUMDNSQYSFR-DTQAZKPQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Elucidation of the Chemical Structure of Methyl 11-methyl-12(E)-octadecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of Methyl 11-methyl-12(E)-octadecenoate, a branched-chain monounsaturated fatty acid methyl ester. Due to the limited availability of specific experimental data for this compound, this document outlines a systematic approach based on established analytical techniques for fatty acid methyl ester (FAME) characterization. Detailed experimental protocols for sample preparation, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are presented. Furthermore, this guide illustrates the expected data and its interpretation to confirm the precise structure of the target molecule, including the position of the methyl branch and the geometry of the double bond.

Introduction

This compound is a C20 fatty acid methyl ester characterized by a methyl group at the C11 position and a trans double bond at the C12 position. The precise structural determination of such molecules is critical in various fields, including lipidomics, drug discovery, and materials science, as the isomeric form can significantly influence biological activity and chemical properties. This guide details the analytical workflow for the unambiguous structural confirmation of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.52 g/mol [1]
CAS Number 211239-44-0[1]
IUPAC Name methyl (E)-11-methyloctadec-12-enoate[1]
Appearance Solid[1]
Purity >98%[1]

Experimental Workflow for Structural Elucidation

The structural elucidation of this compound follows a multi-step analytical workflow. This process begins with sample preparation to convert the corresponding fatty acid to its methyl ester, followed by chromatographic separation and detailed spectroscopic analysis.

workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation prep Fatty Acid Sample ester Esterification (BF₃/Methanol) prep->ester fame This compound ester->fame gcms GC-MS Analysis fame->gcms nmr NMR Spectroscopy fame->nmr data_analysis Data Interpretation gcms->data_analysis nmr->data_analysis structure Final Structure data_analysis->structure

Figure 1: General workflow for the structural elucidation of this compound.

Experimental Protocols

Sample Preparation: Esterification of 11-methyl-12(E)-octadecenoic acid

The conversion of the free fatty acid to its corresponding fatty acid methyl ester (FAME) is a crucial step to increase volatility for gas chromatography.

Protocol:

  • Reagents: Boron trifluoride-methanol solution (14% BF₃ in methanol), n-heptane, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Accurately weigh approximately 25 mg of the fatty acid sample into a screw-cap test tube.

  • Add 2 mL of 14% BF₃-methanol solution to the test tube.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the upper heptane (B126788) layer, containing the FAME, to a clean vial.

  • Dry the heptane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the FAME and to obtain fragmentation patterns that provide information about the molecular weight and the position of the methyl branch.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the FAME sample in heptane, splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Mass range of m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive determination of the double bond geometry (E/Z) and for confirming the position of the methyl branch.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

  • Sample Preparation: Dissolve approximately 10 mg of the purified FAME in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals to analyze include the olefinic protons and the protons adjacent to the methyl branch and the ester group.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Analyze the chemical shifts of the olefinic carbons and the carbon bearing the methyl group.

  • 2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Data Presentation and Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) Data

The gas chromatogram is expected to show a single major peak, indicating the purity of the FAME. The mass spectrum will provide key structural information.

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/zIonInterpretation
310[M]⁺Molecular ion
279[M - 31]⁺Loss of the methoxy (B1213986) group (-OCH₃)
267[M - 43]⁺Cleavage at the C10-C11 bond
227[M - 83]⁺Cleavage at the C11-C12 bond
199Cleavage at the C12-C13 bond

The fragmentation pattern, particularly the ions resulting from cleavage alpha to the methyl branch and the double bond, is critical for determining their positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra will provide detailed information about the local chemical environment of each proton and carbon atom.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-COOCH₃~3.67singlet-
H-12~5.4doublet of doublets~15 (trans), ~7
H-13~5.3doublet of triplets~15 (trans), ~7
H-11~2.2multiplet-
-CH₃ (at C11)~0.95doublet~7
Terminal -CH₃~0.88triplet~7

The large coupling constant (~15 Hz) between the olefinic protons (H-12 and H-13) is characteristic of a trans (E) double bond.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)~174
-COOCH₃~51
C-12~135
C-13~129
C-11~38
-CH₃ (at C11)~19

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of interpreting the spectroscopic data to arrive at the final chemical structure.

logical_flow cluster_ms Mass Spectrometry Data cluster_nmr NMR Spectroscopy Data cluster_conclusion Structural Conclusion ms_mol_ion Molecular Ion at m/z 310 mol_weight Molecular Weight = 310.52 ms_mol_ion->mol_weight Confirms Molecular Weight ms_fragments Fragmentation Pattern branch_position Methyl Branch at C11 ms_fragments->branch_position Indicates Methyl Branch at C11 final_structure This compound mol_weight->final_structure branch_position->final_structure nmr_h1 ¹H NMR: Olefinic Protons J ≈ 15 Hz double_bond_geometry Double Bond is trans (E) nmr_h1->double_bond_geometry Confirms (E) Geometry nmr_c13 ¹³C NMR: Olefinic Carbons double_bond_position Double Bond at C12-C13 nmr_c13->double_bond_position Confirms Double Bond at C12 nmr_h1_methyl ¹H NMR: Methyl Doublet branch_position_nmr Methyl Branch at C11 nmr_h1_methyl->branch_position_nmr Confirms Methyl Branch Position double_bond_geometry->final_structure double_bond_position->final_structure branch_position_nmr->final_structure

References

The Role of Methyl-Branched Fatty Acid Esters as Pheromone Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the role of methyl-branched fatty acid esters as pheromone precursors, extensive research has not identified "Methyl 11-methyl-12(E)-octadecenoate" as a known pheromone precursor for any specific insect species to date. Therefore, this document will provide a comprehensive overview of the broader class of methyl-branched fatty acid esters and their significance in insect chemical communication, drawing on established principles and experimental data from related compounds.

Introduction to Methyl-Branched Pheromone Precursors

Insect chemical communication is a cornerstone of their survival and reproduction, with pheromones acting as highly specific chemical messengers. A significant class of these semiochemicals is derived from fatty acids, often featuring methyl branches that contribute to their species-specificity and biological activity. Methyl-branched fatty acid esters, such as the theoretical "this compound," serve as crucial precursors in the biosynthesis of active pheromone components. These precursors undergo a series of enzymatic modifications to yield the final volatile signals that mediate behaviors like mating, aggregation, and trail-following. Understanding the biosynthesis and function of these molecules is paramount for the development of novel and targeted pest management strategies.

Biosynthesis of Methyl-Branched Pheromone Precursors

The biosynthesis of methyl-branched fatty acid-derived pheromones is a complex process that hijacks and modifies standard fatty acid metabolism.[1] The carbon skeleton, including the methyl branch, is typically assembled from common metabolic building blocks.

2.1 Origin of the Methyl Branch

The characteristic methyl group is generally introduced early in the biosynthetic pathway. The source of the methyl group is often a short, branched-chain acyl-CoA starter unit derived from the catabolism of amino acids. For instance:

  • Valine degradation provides isobutyryl-CoA, leading to an iso- branch.

  • Isoleucine catabolism yields 2-methylbutyryl-CoA, resulting in an anteiso- branch.

  • Leucine breakdown produces isovaleryl-CoA, another source for iso- branches.

  • Propionyl-CoA , derived from various metabolic pathways, can also be incorporated by fatty acid synthase, introducing a methyl branch.

2.2 Chain Elongation and Modification

Following the incorporation of the methyl-branched starter unit, the fatty acid chain is elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA.[2] The final chain length is tightly regulated.

Subsequent modifications are critical for generating the final pheromone structure and are catalyzed by a suite of specialized enzymes:

  • Desaturases: These enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. The number and location of these double bonds are crucial for pheromone specificity.

  • Reductases: Fatty acyl-CoA reductases (FARs) reduce the carboxyl group of the fatty acyl precursor to an alcohol, a common functional group in moth sex pheromones.[1]

  • Oxidases: Alcohol oxidases can further modify the terminal alcohol to an aldehyde.

  • Acetyltransferases: These enzymes esterify fatty alcohols to form acetate (B1210297) esters, another prevalent class of moth pheromones.

  • β-oxidation: In some cases, the fatty acid chain is shortened by one or more rounds of β-oxidation before final modification.

Biochemical Pathway of a Hypothetical Methyl-Branched Pheromone

Pheromone Biosynthesis cluster_0 Mitochondrion / Cytosol cluster_1 Pheromone Gland Cell Amino Acid Amino Acid Branched-chain Acyl-CoA Branched-chain Acyl-CoA Amino Acid->Branched-chain Acyl-CoA Catabolism Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methyl-branched Fatty Acyl-CoA Methyl-branched Fatty Acyl-CoA Fatty Acid Synthase (FAS)->Methyl-branched Fatty Acyl-CoA  + Malonyl-CoA Desaturase Desaturase Methyl-branched Fatty Acyl-CoA->Desaturase Unsaturated Methyl-branched Fatty Acyl-CoA Unsaturated Methyl-branched Fatty Acyl-CoA Desaturase->Unsaturated Methyl-branched Fatty Acyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) Unsaturated Methyl-branched Fatty Acyl-CoA->Fatty Acyl-CoA Reductase (FAR) Methyl-branched Fatty Alcohol Methyl-branched Fatty Alcohol Fatty Acyl-CoA Reductase (FAR)->Methyl-branched Fatty Alcohol Active Pheromone Active Pheromone Methyl-branched Fatty Alcohol->Active Pheromone Oxidation / Acetylation

A generalized biosynthetic pathway for a methyl-branched insect pheromone.

Experimental Protocols

The identification and characterization of methyl-branched fatty acid pheromone precursors involve a combination of analytical chemistry and biological assays.

3.1 Extraction and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for identifying volatile and semi-volatile organic compounds in insect extracts.

  • Sample Preparation: Pheromone glands are excised and extracted with a non-polar solvent like hexane. For analysis of fatty acid precursors, a derivatization step is required to convert the fatty acids into their more volatile methyl esters (FAMEs). This is typically achieved by transesterification with methanolic HCl or BF3-methanol.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or HP-INNOWax). The temperature program is optimized to separate the different FAMEs based on their boiling points and polarity.

  • MS Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for identification by comparison to spectral libraries (e.g., NIST) and authentic standards.

3.2 Quantifying Pheromonal Activity: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to a specific odorant, providing a measure of its olfactory detection.

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.

  • Odorant Delivery: A purified or synthetic compound is introduced into a continuous stream of humidified air flowing over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the perceived intensity of the stimulus.

3.3 Behavioral Assays: Field Trapping

Field trapping experiments are essential to confirm the biological activity of a putative pheromone under natural conditions.

  • Trap Design: Various trap designs (e.g., delta, wing, or funnel traps) are used, baited with a synthetic lure containing the candidate pheromone component(s).

  • Lure Preparation: The synthetic pheromone is loaded onto a controlled-release dispenser, such as a rubber septum or a polymeric matrix.

  • Experimental Setup: Traps are deployed in the field in a randomized block design. The number of target insects caught in baited traps is compared to control traps (containing only the solvent or no lure).

Experimental Workflow for Pheromone Identification and Validation

Experimental Workflow Insect Collection Insect Collection Pheromone Gland Excision Pheromone Gland Excision Insect Collection->Pheromone Gland Excision Solvent Extraction Solvent Extraction Pheromone Gland Excision->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Chemical Synthesis Chemical Synthesis Compound Identification->Chemical Synthesis EAG Assay EAG Assay Chemical Synthesis->EAG Assay Behavioral Bioassay (Wind Tunnel) Behavioral Bioassay (Wind Tunnel) EAG Assay->Behavioral Bioassay (Wind Tunnel) Field Trapping Field Trapping Behavioral Bioassay (Wind Tunnel)->Field Trapping Pheromone Confirmed Pheromone Confirmed Field Trapping->Pheromone Confirmed

A typical workflow for the identification and validation of an insect pheromone.

Quantitative Data

The following tables present hypothetical quantitative data that would be relevant for a study on a methyl-branched pheromone precursor.

Table 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) from Pheromone Gland Extracts

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
Methyl palmitate15.274, 87, 27015.3
Methyl stearate17.574, 87, 2988.1
Methyl oleate17.355, 74, 264, 29625.6
This compound 18.1 55, 74, 88, 281, 310 42.5
Other FAMEs--8.5

Table 2: Electroantennogram (EAG) Responses of Male Antennae to Synthetic Compounds

Test Compound (10 µg dose)Mean EAG Response (mV ± SE)
Hexane (Control)0.1 ± 0.05
(Z)-9-Tetradecenal1.2 ± 0.2
Active Pheromone Derivative 2.5 ± 0.3
This compound0.3 ± 0.1

Table 3: Field Trapping Results

Lure CompositionMean Trap Catch (males/trap/week ± SE)
Unbaited Control1.2 ± 0.5
Lure A (Active Pheromone, 1 mg)25.7 ± 3.1
Lure B (Active Pheromone, 0.5 mg)18.4 ± 2.5
Lure C (Precursor only, 1 mg)1.5 ± 0.6

Signaling Pathway and Perception

The perception of pheromones begins with the binding of the volatile molecules to Odorant Binding Proteins (OBPs) in the sensillar lymph of the insect antenna. These OBPs transport the hydrophobic pheromone molecules to specific Olfactory Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). The binding of the pheromone to its cognate OR triggers a conformational change in the receptor, leading to the opening of an ion channel (formed by the Orco co-receptor) and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing.

Pheromone Perception Signaling Pathway

Signaling Pathway Pheromone Pheromone Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Pheromone->Odorant Binding Protein (OBP) Binding Pheromone-OBP Complex Pheromone-OBP Complex Olfactory Receptor (OR) Olfactory Receptor (OR) Pheromone-OBP Complex->Olfactory Receptor (OR) Delivery Ion Channel Opening Ion Channel Opening Olfactory Receptor (OR)->Ion Channel Opening Activation Orco Co-receptor Orco Co-receptor Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Ion Influx Action Potential Action Potential Neuron Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain

Simplified signaling pathway of insect pheromone perception.

Conclusion

Methyl-branched fatty acid esters are a fascinating and important class of pheromone precursors in insects. Their biosynthesis from common metabolic intermediates, followed by a series of specific enzymatic modifications, highlights the elegance and efficiency of nature's chemical factories. While "this compound" itself is not yet implicated in a specific pheromonal system, the principles and methodologies outlined in this guide provide a robust framework for the investigation of this and other novel semiochemicals. Further research into the enzymes of these biosynthetic pathways and the receptors involved in their perception will undoubtedly open new avenues for the development of highly specific and environmentally benign pest control technologies.

References

A Technical Guide to the Spectroscopic Analysis of Unsaturated Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Spectroscopic Data for Methyl 11-methyl-12(E)-octadecenoate and its Analogue, Methyl 11(E)-octadecenoate

IMPORTANT NOTE: Extensive searches of scientific databases and public repositories have revealed no specific experimental spectroscopic data (NMR, MS, IR) for This compound . This document provides a detailed analysis of its close structural analogue, Methyl 11(E)-octadecenoate , to serve as a valuable reference. The key structural difference is the absence of a methyl group at the C-11 position in the analogue.

Introduction

This technical guide outlines the characteristic spectroscopic data for Methyl 11(E)-octadecenoate, a monounsaturated fatty acid methyl ester. Understanding the spectral characteristics of this molecule provides a foundational framework for the analysis of similar long-chain esters, including the target compound, this compound. The data presented herein is essential for structural elucidation, quality control, and metabolic studies.

Physicochemical Properties of the Analogue Compound

PropertyValue
Compound Name Methyl 11(E)-octadecenoate
Synonyms Methyl trans-11-octadecenoate, Methyl trans-vaccenate
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol [1]
CAS Number 6198-58-9[1]

Spectroscopic Data Summary for Methyl 11(E)-octadecenoate

The following sections and tables summarize the available mass spectrometry and infrared spectroscopy data for Methyl 11(E)-octadecenoate.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of fatty acid methyl esters typically yields a clear molecular ion peak (M⁺) and a series of fragment ions resulting from characteristic cleavages along the aliphatic chain.

Featurem/z ValueInterpretation
Molecular Ion (M⁺) 296Corresponds to the molecular weight of the compound[2][3].
Base Peak 55Often a prominent fragment in unsaturated long-chain esters.
Key Fragments 264[M-32]⁺, loss of the methoxy (B1213986) group (•OCH₃).
222Characteristic fragment.
74McLafferty rearrangement fragment, characteristic of methyl esters.

Data sourced from the NIST WebBook for 11-Octadecenoic acid, methyl ester[2][3].

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying key functional groups. For a trans-unsaturated methyl ester, the spectrum is characterized by the following absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3010 Medium=C-H stretch (alkene)
2925, 2855 StrongC-H stretch (alkane)
~1740 StrongC=O stretch (ester)[4]
~1160 StrongC-O stretch (ester)
~965 Medium=C-H bend (trans-alkene, out-of-plane)

Note: Specific peak values can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocols

The following are generalized but detailed protocols for the acquisition of spectroscopic data for long-chain fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve 5-25 mg of the fatty acid methyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] For ¹³C NMR, a higher concentration (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition :

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Key acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum.

Expected ¹H NMR Signals:

  • δ ~5.3-5.4 ppm (m): Olefinic protons (-CH=CH-).

  • δ ~3.67 ppm (s): Methyl ester protons (-COOCH₃).

  • δ ~2.30 ppm (t): Methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-).

  • δ ~2.00 ppm (m): Allylic protons (-CH₂-CH=).

  • δ ~1.60 ppm (m): Methylene protons beta to the carbonyl group.

  • δ ~1.2-1.4 ppm (m): Bulk methylene protons of the aliphatic chain.

  • δ ~0.88 ppm (t): Terminal methyl protons (-CH₂-CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is standard for the analysis of volatile and semi-volatile compounds like FAMEs.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or iso-octane) at a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Injector : Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250°C.

    • Column : A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-INNOWAX) is commonly used.[6] A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 250-280°C and hold.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Ion Trap.

    • Scan Range : m/z 40-500.

    • Ion Source Temperature : ~230°C.

    • Interface Temperature : ~280°C.

  • Data Analysis : Identify the compound by comparing the acquired mass spectrum with reference libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a neat liquid sample.

  • Sample Preparation : If the sample is a liquid, a small drop can be placed directly onto the ATR crystal or between two KBr or NaCl salt plates to form a thin film.

  • Background Spectrum : Acquire a background spectrum of the clean ATR crystal or empty salt plates. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the sample holder.

  • Sample Spectrum : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized fatty acid methyl ester.

Spectroscopic_Workflow Sample Purified FAME Sample MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MolWeight Determine Molecular Weight & Elemental Formula MS->MolWeight FuncGroups Identify Functional Groups (Ester, Alkene) IR->FuncGroups ProtonEnv Determine Proton Environment & Connectivity NMR->ProtonEnv StructureProp Propose Structure MolWeight->StructureProp FuncGroups->StructureProp ProtonEnv->StructureProp Confirm Confirm Structure (2D NMR, Standards) StructureProp->Confirm

Caption: General workflow for the spectroscopic identification of a fatty acid methyl ester (FAME).

References

The Enigmatic Origins of Methyl 11-methyl-12(E)-octadecenoate: A Technical Review of a Niche Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure and commercial availability, the discovery and initial isolation of Methyl 11-methyl-12(E)-octadecenoate remain conspicuously absent from the public scientific record. This technical guide delves into the available information surrounding this branched-chain fatty acid methyl ester, acknowledging the significant gaps in its history while providing a framework for its potential synthesis and characterization based on established methodologies for similar compounds.

Hypothetical Synthesis and Isolation Protocols

Given the absence of specific experimental details for this compound, this section outlines plausible methodologies for its synthesis and isolation based on general principles of organic chemistry and lipid analysis.

Potential Synthetic Pathways

The synthesis of a branched-chain unsaturated fatty acid methyl ester like this compound would likely involve a multi-step process. A plausible retrosynthetic analysis suggests key starting materials could include smaller, functionalized organic molecules that can be coupled to construct the C18 carbon chain with the desired branching and unsaturation.

A generalized synthetic workflow could be envisioned as follows:

Synthesis_Workflow Start Starting Materials (e.g., Alkyl halides, Aldehydes) Step1 Grignard or Wittig Reaction (Carbon chain elongation) Start->Step1 Step2 Introduction of Methyl Branch (e.g., via a branched nucleophile) Step1->Step2 Step3 Formation of trans-Double Bond (e.g., Wittig reaction with a stabilized ylide or other stereoselective methods) Step2->Step3 Step4 Esterification (Conversion of carboxylic acid to methyl ester) Step3->Step4 Final This compound Step4->Final

A generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Carbon Chain Assembly: A multi-step approach could begin with the coupling of two smaller carbon chain fragments. For instance, a Grignard reagent derived from a C6 alkyl halide could be reacted with a C12 aldehyde containing a protected hydroxyl group.

  • Introduction of the Methyl Branch: The methyl group at the C11 position could be introduced by using a branched building block in the initial coupling steps or by a subsequent methylation reaction on a suitable precursor.

  • Formation of the trans-Double Bond: A key step would be the stereoselective formation of the (E)-double bond at the C12 position. This could be achieved using a Wittig reaction with a stabilized phosphorane, which typically favors the formation of E-alkenes. Alternatively, other methods like the Julia olefination or a stereoselective reduction of an alkyne could be employed.

  • Functional Group Manipulation and Esterification: The terminal functional group would be converted to a carboxylic acid, followed by esterification with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or thionyl chloride) to yield the final methyl ester.

Potential Isolation from Natural Sources

While no natural source has been explicitly identified for this compound, branched-chain fatty acids are known to occur in various organisms, particularly bacteria and marine invertebrates. If this compound were to be discovered in a natural source, its isolation would likely follow a standard lipid extraction and fractionation protocol.

Isolation_Workflow Source Biological Sample (e.g., Marine Sponge, Bacteria) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Source->Extraction Saponification Saponification (to cleave esters and yield free fatty acids) Extraction->Saponification Methylation Methylation (Conversion to Fatty Acid Methyl Esters - FAMEs) Saponification->Methylation Chromatography Chromatographic Separation (e.g., HPLC, GC) Methylation->Chromatography Final Isolated this compound Chromatography->Final

A general workflow for the isolation of fatty acid methyl esters from a natural source.

Experimental Protocol (Hypothetical):

  • Sample Collection and Homogenization: The biological source material would be collected and homogenized in a suitable solvent system.

  • Lipid Extraction: Total lipids would be extracted using a standard procedure like the Folch method (chloroform:methanol) or the Bligh-Dyer method (chloroform:methanol:water).

  • Saponification and Methylation: The crude lipid extract would be saponified using a strong base (e.g., KOH in methanol) to hydrolyze triacylglycerols and other esters, yielding free fatty acids. The resulting fatty acid mixture would then be methylated using a reagent such as boron trifluoride in methanol or acidic methanol to produce a mixture of fatty acid methyl esters (FAMEs).

  • Chromatographic Purification: The complex mixture of FAMEs would be subjected to one or more rounds of chromatography to isolate the target compound. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be effective for separating FAMEs based on chain length, branching, and unsaturation. Preparative gas chromatography (GC) could also be employed for final purification.

  • Structural Characterization: The structure of the isolated compound would be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon skeleton and the position and stereochemistry of the double bond and methyl branch, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Quantitative Data and Characterization

As no primary literature on the discovery or initial isolation is available, there is no quantitative data from such studies to summarize. However, commercially available this compound would have undergone quality control analysis. A hypothetical table of expected characterization data is presented below.

PropertyExpected Value/Technique
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.52 g/mol
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥98%
¹H NMR Signals corresponding to the methyl ester, the vinylic protons of the trans-double bond, the methyl branch, and the aliphatic chain.
¹³C NMR Resonances for the carbonyl carbon of the ester, the sp² carbons of the double bond, the methyl branch carbon, and the carbons of the aliphatic chain.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 310, along with characteristic fragmentation patterns for a fatty acid methyl ester.

Conclusion

The origins of this compound remain shrouded in obscurity. While it is a recognized chemical entity, the lack of published research on its discovery and initial isolation presents a significant challenge for a comprehensive historical and technical review. The methodologies outlined in this guide provide a scientifically sound, albeit hypothetical, framework for how this compound could be synthesized or isolated and characterized. For researchers and drug development professionals, the absence of a known natural source or established biological activity makes this compound a molecule with untapped potential, awaiting investigation to uncover its role in chemical and biological systems. Further research into patent literature and specialized chemical databases may yet shed light on the initial discovery of this intriguing branched-chain fatty acid methyl ester.

Unveiling the Potential Biological Activities of Methyl 11-methyl-12(E)-octadecenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 11-methyl-12(E)-octadecenoate, a branched-chain unsaturated fatty acid methyl ester, represents a novel chemical entity with largely unexplored biological functions. While direct experimental evidence remains limited, its structural characteristics suggest a potential for significant pharmacological activities. This technical guide synthesizes the current understanding of related fatty acid methyl esters to extrapolate the potential biological activities of this compound, providing a foundational resource for researchers and drug development professionals. By examining the activities of structurally analogous compounds, we explore its potential roles in inflammation, microbial pathogenesis, and oncology. Detailed experimental protocols for assessing these activities are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate future research in this promising area.

Introduction

Fatty acid methyl esters (FAMEs) are a diverse class of molecules derived from the transesterification of fats and oils.[1] They are not only crucial components of biodiesel but also exhibit a wide range of biological activities.[1][2] Branched-chain fatty acids (BCFAs) and their esters, in particular, have garnered increasing attention for their roles in cellular signaling and metabolism, with demonstrated anti-diabetic and anti-inflammatory effects.[3] Furthermore, the presence of unsaturation in the fatty acid chain is a key determinant of immunomodulatory properties.

This compound possesses both a methyl branch and a trans-double bond, a unique combination of structural features that may confer distinct biological properties. This guide aims to build a scientific framework to stimulate and guide the investigation of this molecule's therapeutic potential.

Potential Biological Activities: An Extrapolative Analysis

Due to the absence of direct studies on this compound, we infer its potential biological activities from structurally related compounds.

Anti-inflammatory Activity

Unsaturated fatty acids and their derivatives are well-documented for their anti-inflammatory properties. They can modulate inflammatory responses by interfering with signaling pathways such as NF-κB and by altering the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[4] Branched fatty acid esters of hydroxy fatty acids (FAHFAs) have also been shown to possess anti-inflammatory effects.[3] Given its structure, this compound may exhibit similar anti-inflammatory potential.

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Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription iNOS iNOS Nucleus->iNOS Upregulates Transcription NO NO iNOS->NO Produces Target_Molecule Methyl 11-methyl-12(E)- octadecenoate Target_Molecule->IKK Potential Inhibition

Figure 1: Potential Anti-inflammatory Mechanism of Action.
Antimicrobial Activity

Various fatty acid methyl esters have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[5] The chain length, degree of unsaturation, and presence of branching can all influence the antimicrobial efficacy. For instance, some C18 unsaturated fatty acids have shown activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[6] Therefore, it is plausible that this compound could possess antimicrobial properties.

Cytotoxic and Anti-cancer Activity

Certain branched-chain fatty acids have been reported to exhibit cytotoxicity against human breast cancer cells.[7] Additionally, various fatty acids isolated from marine sources have shown promising cytotoxic effects on cancer cell lines.[8][9] The mechanisms often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell metabolism.[7] This suggests that this compound warrants investigation for its potential anti-cancer properties.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data on the biological activities of fatty acid methyl esters that are structurally related to this compound. This data provides a benchmark for predicting the potential potency of the target molecule.

Table 1: Anti-inflammatory Activity of Related Fatty Acid Derivatives

CompoundAssayCell LineIC50 ValueReference
13-LAHLA (Linoleic acid ester of hydroxy linoleic acid)LPS-stimulated macrophage activityMacrophages~30 µM[2]
Hydroxy unsaturated fatty acid (from Styrax benzoin)LPS-induced NO releaseRAW264.713.5 µM[10]
n-Hexane fraction of Salsola villosa (rich in FAMEs)DPPH antioxidant assay-0.99 ± 0.05 mg/mL[11]
Glycolipids and phospholipids (B1166683) from Spirulina subsalsaPlatelet aggregation inhibitionHuman platelets~60–110 µg/mL[12]

Table 2: Antimicrobial Activity of Related Fatty Acid Methyl Esters (FAMEs)

FAME Source / CompoundMicroorganismMIC ValueReference
FAMEs from Salicornia brachiataBacillus subtilis0.125 mg/mL[5]
FAMEs from Salicornia brachiataStaphylococcus aureus0.125 mg/mL[5]
FAMEs from Excoecaria agallochaBacillus subtilis0.125 mg/mL
FAMEs from Excoecaria agallochaStaphylococcus aureus0.125 mg/mL
FAMEs from vegetable oilsParacoccidioides spp.15.6-500 µg/mL[13]
α-linolenic acidS. aureus ATCC 433000.1 mg/mL (caused a 5.98 log cfu/ml reduction)[6]

Table 3: Cytotoxic Activity of Related Fatty Acids and Their Derivatives

Compound / ExtractCell LineIC50 Value / EffectReference
Fatty acids from Scopalina ruetzleriU87 (human glioma), SH-SY5Y (neuroblastoma)< 20 μg/ml[8]
Fatty acids from Adenocystis utricularisMCF-7, MDA-MB-231 (human breast cancer)>50% growth inhibition at 100 μg/mL[9]
Iso-16:0 (branched-chain fatty acid)Human breast cancer cellsHighest cytotoxicity among tested BCFAs[7]
Medium-chain fatty acids (in combination with LA-l)U937 (human leukemia), A549 (lung cancer)Enhanced cytotoxicity[14]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key biological assays are provided below.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This protocol is adapted for assessing the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

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NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with Test Compound (1-2 hours) Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_Again Incubate for 24h Stimulate->Incubate_Again Collect_Supernatant Collect Supernatant Incubate_Again->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Incubate_10min_A Incubate 10 min Add_Griess_A->Incubate_10min_A Add_Griess_B Add Griess Reagent B Incubate_10min_A->Add_Griess_B Incubate_10min_B Incubate 10 min Add_Griess_B->Incubate_10min_B Read_Absorbance Read Absorbance at 540 nm Incubate_10min_B->Read_Absorbance

Figure 2: Workflow for Nitric Oxide (NO) Production Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A and B)

  • Sodium nitrite (B80452) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (final concentration 1 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Incubate for 24 hours.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Quantification: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.[15][16][17]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][18][19][20]

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MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout Plate_Cells Plate cells in 96-well plate Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_Compound Add test compound at various concentrations Incubate_Overnight->Add_Compound Incubate_Exposure Incubate for desired exposure time Add_Compound->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Incubate_Dissolve Incubate to dissolve crystals Add_Solubilizer->Incubate_Dissolve Measure_Absorbance Measure absorbance at 570 nm Incubate_Dissolve->Measure_Absorbance

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, the analysis of structurally similar branched-chain and unsaturated fatty acid methyl esters provides a strong rationale for investigating its potential anti-inflammatory, antimicrobial, and cytotoxic properties. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically evaluate these potential biological activities.

Future research should focus on:

  • Chemical Synthesis and Purification: Ensuring a high-purity supply of this compound is crucial for accurate biological testing.

  • In Vitro Screening: A comprehensive screening of its anti-inflammatory, antimicrobial, and cytotoxic activities using the protocols outlined herein.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy and safety.

The exploration of novel chemical entities like this compound is essential for the discovery of new therapeutic agents. This technical guide serves as a catalyst for initiating such investigations, providing the necessary foundational knowledge and practical tools for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyl-12(E)-octadecenoate is a branched-chain, unsaturated fatty acid methyl ester. Compounds of this class are of significant interest in chemical ecology and pest management research, as they often function as insect pheromones or kairomones. The specific geometry of the double bond and the position of the methyl branch are crucial for biological activity, necessitating precise synthetic methods for their preparation. These notes provide a detailed protocol for the stereoselective synthesis of this compound via a Wittig reaction, along with potential research applications and a summary of relevant quantitative data.

Data Presentation

The following table summarizes the expected yields and purity for the key steps in the synthesis of this compound. The Wittig reaction with stabilized ylides is known to favor the formation of the (E)-alkene isomer.[1][2]

StepReactionReagentsExpected Yield (%)Isomeric Purity (E:Z)
1Phosphonium (B103445) Salt FormationTriphenylphosphine (B44618), 1-bromohexane (B126081)>95%N/A
2Ylide FormationHexyltriphenylphosphonium bromide, Sodium hydrideQuantitative (used in situ)N/A
3Wittig ReactionStabilized ylide, Methyl 11-oxo-undecanoate80-95%>95:5
4PurificationColumn Chromatography>90% (recovery)>99:1

Experimental Protocols

A plausible synthetic route for this compound involves the Wittig olefination. This reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[1][2] The use of a stabilized ylide in this protocol ensures high selectivity for the desired (E)-isomer.

Part 1: Synthesis of the Wittig Reagent (Hexyltriphenylphosphonium bromide)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The phosphonium salt will precipitate as a white solid.

  • Work-up: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting hexyltriphenylphosphonium bromide salt under vacuum. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound via Wittig Reaction
  • Ylide Generation: To a suspension of hexyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red or orange color indicates the generation of the ylide.

  • Aldehyde Preparation: In a separate flask, dissolve methyl 10-formyl-decanoate (1.0 eq) in anhydrous THF.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add the solution of methyl 10-formyl-decanoate dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the characteristic ylide color indicates the reaction is proceeding.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Part 3: Product Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinylic protons of the (E)-double bond in the region of δ 5.3-5.5 ppm. The methyl ester protons should appear as a singlet around δ 3.67 ppm. The methyl group at C-11 would likely appear as a doublet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a peak for the ester carbonyl carbon around δ 174 ppm. The carbons of the double bond are expected in the δ 125-135 ppm region. The methyl ester carbon should be around δ 51 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show a strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹.[3][4] A characteristic peak for the C-H out-of-plane bending of the trans-disubstituted alkene should be observed around 965 cm⁻¹.[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters typically shows a characteristic molecular ion peak (M⁺).[6] Common fragmentation patterns include the loss of a methoxy (B1213986) group ([M-31]⁺) and a McLafferty rearrangement product at m/z 74.[7] For branched-chain esters, fragmentation adjacent to the branch point can be diagnostic.[8]

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Formation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Purification A Triphenylphosphine C Hexyltriphenylphosphonium Bromide A->C Toluene, Reflux B 1-Bromohexane B->C D Hexyltriphenylphosphonium Bromide F Phosphonium Ylide D->F Anhydrous THF E Sodium Hydride E->F G Phosphonium Ylide I Crude Product G->I Anhydrous THF H Methyl 10-formyl-decanoate H->I J Crude Product K Pure this compound J->K Column Chromatography

Caption: Synthetic workflow for this compound.

Insect Pheromone Signaling Pathway

Pheromone_Signaling cluster_receptor_complex Receptor Complex Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) PBP->OR Transport and Release IonChannel Ion Channel Opening OR->IonChannel Orco OR Co-receptor (Orco) Orco->IonChannel Membrane Dendritic Membrane Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

Application Note: Gas Chromatography Method for the Analysis of Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 11-methyl-12(E)-octadecenoate is a branched-chain unsaturated fatty acid methyl ester. The analysis of such compounds is crucial in various fields, including lipidomics, food science, and biofuel research. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acid methyl esters (FAMEs) due to their volatility and thermal stability.[1] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with either a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for confirmation of identity.

The accurate determination of branched-chain and unsaturated FAMEs can be challenging due to the potential for complex mixtures and co-elution of isomers.[2] Therefore, careful selection of the GC column and optimization of the chromatographic conditions are essential for achieving reliable and reproducible results. This protocol is based on established methods for FAME analysis and is designed to provide a robust starting point for researchers.

Experimental Protocols

Sample Preparation: Transesterification of Lipids to FAMEs

To prepare this compound for GC analysis, it is often necessary to convert the parent lipid (e.g., triglyceride) into its corresponding fatty acid methyl ester. This process, known as transesterification, increases the volatility of the analyte.

Materials:

  • Lipid sample

  • Methanolic potassium hydroxide (B78521) (0.5 M KOH in methanol)

  • Boron trifluoride in methanol (B129727) (10% BF3 in methanol)

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Saturated sodium chloride solution

  • Internal standard (e.g., Methyl heneicosanoate, C21:0)

Protocol:

  • Accurately weigh approximately 20-30 mg of the lipid sample into a screw-cap test tube.

  • Add 1 mL of 0.5 M methanolic KOH to the sample.

  • Heat the mixture at 80°C for 1 hour to hydrolyze the lipids.[3]

  • Add 1 mL of 10% BF3 in methanol to the cooled mixture.

  • Heat the mixture at 100°C for 20 minutes to facilitate the transesterification.[3]

  • Cool the reaction tube to room temperature and add 2 mL of deionized water and 1 mL of hexane to quench the reaction and extract the FAMEs.[3]

  • Vortex the tube vigorously for 1 minute and then centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • For quantitative analysis, add a known concentration of an internal standard solution (e.g., Methyl heneicosanoate) to the final extract.

Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the GC analysis. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary GC column: A mid-polar to polar column is recommended for the separation of unsaturated and branched-chain FAMEs. A biscyanopropyl or a polyethylene (B3416737) glycol (wax-type) stationary phase is often a good choice.[1][4] A common alternative is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).[2]

Data Presentation

Table 1: Recommended Gas Chromatography Parameters

ParameterGC-FID ConditionsGC-MS Conditions
Column DB-23 (50% Cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessSLB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen[2][3]Helium
Flow Rate 1.0 mL/min (constant flow)[2][3]1.0 mL/min (constant flow)
Injector Type Split/SplitlessSplit/Splitless
Injector Temperature 250 °C[2]250 °C
Split Ratio 20:1[3]20:1
Injection Volume 1 µL1 µL
Oven Program Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold for 10 minInitial: 70°C, hold for 2 minRamp: 5°C/min to 240°C, hold for 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 280 °C[4]Transfer line: 240°C, Ion source: 230°C, Quadrupole: 150°C
Mass Range (MS) -50-450 m/z
Ionization Mode (MS) -Electron Ionization (EI), 70 eV

Table 2: Expected Quantitative Data (Illustrative)

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compoundTo be determined experimentallyTo be determinedTo be determined
Internal Standard (C21:0)To be determined experimentally--

Note: The retention time of this compound will depend on the specific column and conditions used. It is expected to elute among other C19 and C20 FAMEs. Calibration curves should be generated for accurate quantification.

Mandatory Visualization

G Workflow for GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid Sample Hydrolysis Hydrolysis (Methanolic KOH) Sample->Hydrolysis Esterification Esterification (BF3 in Methanol) Hydrolysis->Esterification Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction Injection GC Injection Extraction->Injection FAMEs in Hexane Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

G Transesterification Pathway Triglyceride Triglyceride (in sample) reagent1 + Methanolic KOH (Hydrolysis) Triglyceride->reagent1 FattyAcidSalt Fatty Acid Salt reagent2 + BF3 in Methanol (Esterification) FattyAcidSalt->reagent2 FAME This compound (FAME) reagent1->FattyAcidSalt reagent2->FAME

Caption: Chemical derivatization pathway for FAME analysis.

References

Application Note: Identification of Methyl 11-methyl-12(E)-octadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the identification of Methyl 11-methyl-12(E)-octadecenoate, a long-chain fatty acid methyl ester (FAME), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are based on established procedures for the analysis of FAMEs and are intended to guide researchers in setting up their experimental workflow for the qualitative identification of this specific compound. The protocol covers sample preparation through derivatization, GC-MS analysis, and data interpretation.

Experimental Protocols

2.1. Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)

The conversion of lipids or free fatty acids into their corresponding methyl esters is a crucial step for GC-MS analysis, as it increases the volatility and thermal stability of the compounds.[1] An acid-catalyzed method is described below.

Materials:

  • Lipid-containing sample

  • Toluene (B28343)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-Methanol, 14%)[2]

  • Hexane (B92381) or Heptane (B126788)

  • 1 M Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE-lined caps

Procedure:

  • Accurately weigh the sample (e.g., 10-20 mg of oil or extracted lipid) into a screw-capped glass tube.

  • If the sample is not already in a lipid extract, a prior lipid extraction using a method like Folch or Bligh-Dyer is recommended.

  • Add 1 mL of toluene to dissolve the lipid sample.

  • Add 2 mL of a freshly prepared solution of 1% sulfuric acid in anhydrous methanol. Alternatively, 1 mL of 14% BF₃-Methanol can be used.[2][3]

  • Securely cap the tube and heat the mixture in a water bath or heating block at 60-80°C for 1-2 hours.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of 1 M NaCl solution to quench the reaction and 2 mL of hexane or heptane to extract the FAMEs.[4]

  • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting FAME solution is now ready for GC-MS analysis. The concentration can be adjusted by evaporating some of the solvent under a gentle stream of nitrogen if necessary. For typical GC-MS analysis, a concentration of 1 to 4 µg/µL is recommended.[4]

2.2. GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • GC Column: A polar capillary column is essential for the separation of FAME isomers. A highly polar cyanopropyl-substituted column is recommended for resolving positional and geometric isomers.[5][6]

    • Recommended Column: HP-88, DB-23, or similar cyanopropyl siloxane column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.[5]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • Ramp 3: Increase to 250°C at 10°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Speed: 1000 amu/s.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Data Presentation and Interpretation

3.1. Identification of this compound

The identification of the target compound is based on a combination of its retention time and its mass spectrum.

  • Retention Time (RT): The RT of the target compound will be compared to that of a known standard if available. In the absence of a standard, its elution order relative to other FAMEs can provide clues to its identity. Generally, for a given chain length, FAMEs elute in order of increasing unsaturation on polar columns.[5]

  • Mass Spectrum (MS): The EI mass spectrum will show a characteristic fragmentation pattern. For long-chain FAMEs, key fragments include:

    • Molecular Ion (M⁺): The ion corresponding to the intact molecule. For this compound (C₂₀H₃₈O₂), the molecular weight is 310.52 g/mol , so a peak at m/z 310 should be observed, although it may be of low intensity.[7]

    • McLafferty Rearrangement: A characteristic peak at m/z 74 is indicative of a methyl ester.

    • Other Fragments: A series of hydrocarbon fragments separated by 14 Da (corresponding to -CH₂-) will be present. The location of the methyl branch and the double bond will influence the relative abundance of certain fragments.

3.2. Quantitative Data Summary

While this protocol is for identification, if a standard is available, quantitative data can be generated. The table below provides the expected key mass spectral data for the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Expected m/z Fragments
This compoundC₂₀H₃₈O₂310.52310 (M⁺), 279 ([M-31]⁺), 74 (McLafferty), 55, 41
Reference: Methyl 11-octadecenoateC₁₉H₃₆O₂296.49296 (M⁺), 265 ([M-31]⁺), 222, 180, 138, 97, 87, 74, 55[8]

Note: The fragmentation pattern for the target compound is predicted based on general FAME fragmentation and data from similar molecules. The reference data for Methyl 11-octadecenoate is from the NIST WebBook.[8]

Visualization of Workflows and Logic

4.1. Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Lipid Sample Dissolve Dissolve in Toluene Sample->Dissolve Derivatize Acid-Catalyzed Transesterification Dissolve->Derivatize Extract Hexane Extraction Derivatize->Extract Dry Dry with Na₂SO₄ Extract->Dry FAME_Sample FAME Sample (Ready for Injection) Dry->FAME_Sample GC_MS GC-MS Injection FAME_Sample->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq RT_Analysis Retention Time Analysis Data_Acq->RT_Analysis MS_Analysis Mass Spectrum Analysis Data_Acq->MS_Analysis Identification Compound Identification RT_Analysis->Identification MS_Analysis->Identification identification_logic cluster_evidence Evidentiary Components cluster_criteria Identification Criteria RT Retention Time (RT) RT_Match RT matches standard or expected elution RT->RT_Match MS Mass Spectrum (MS) Mol_Ion Correct Molecular Ion (m/z 310) MS->Mol_Ion Fragments Characteristic Fragments (e.g., m/z 74) MS->Fragments Final_ID Positive Identification of This compound RT_Match->Final_ID Mol_Ion->Final_ID Fragments->Final_ID

References

Application Notes & Protocols: Methyl 11-methyl-12(E)-octadecenoate as an Internal Standard for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acid methyl esters (FAMEs) is crucial in diverse research fields, including lipidomics, biofuel development, and nutritional science. Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is the standard method for FAME analysis. The use of an internal standard (IS) is essential to correct for variations during sample preparation, extraction, and injection, thereby ensuring the accuracy and precision of quantitative results.[1]

This document provides detailed application notes and protocols for utilizing Methyl 11-methyl-12(E)-octadecenoate as a novel internal standard in the analysis of FAMEs. This branched-chain unsaturated fatty acid methyl ester is not typically found in common biological samples, making it an excellent candidate for an internal standard.

Principle of Internal Standardization: An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[1] A known amount of the internal standard is added to the sample before any processing steps. The ratio of the peak area of each analyte to the peak area of the internal standard is then used for quantification. This method effectively corrects for losses during sample handling and inconsistencies in GC injection volume.[2] Commonly used internal standards include odd-chain fatty acids like methyl nonadecanoate (B1228766) (C19:0).[1][3][4]

Experimental Protocols

Reagents and Materials
  • Internal Standard: this compound (Purity >98%)[5]

  • Solvents: Hexane (B92381) (GC grade), Chloroform (B151607) (HPLC grade), Methanol (B129727) (anhydrous, HPLC grade)

  • Derivatization Reagents: Boron trifluoride (BF3) in methanol (14%), or 1% Sulfuric Acid in Methanol[1], or 2M Methanolic KOH[6]

  • FAME Standards: A certified FAME mixture (e.g., Supelco 37-Component FAME Mix) for calibration and identification.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • General Lab Equipment: Pipettes, vortex mixer, centrifuge, heating block or water bath.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of hexane in a volumetric flask.

    • Store at -20°C.

  • Calibration Standards:

    • Prepare a series of calibration standards by mixing known concentrations of the FAME standard mix with a constant concentration of the internal standard stock solution.

    • A typical range for calibration standards would be from 0.5 µg/mL to 100 µg/mL of each FAME.

Sample Preparation and Derivatization (Transesterification)

This protocol is a general guideline and may need optimization based on the sample matrix.

  • Lipid Extraction (for solid samples):

    • Homogenize a known weight of the sample (e.g., 100 mg of tissue) in a chloroform:methanol (2:1, v/v) solution.

    • Add a precise volume of the this compound internal standard stock solution to the homogenate. The amount should be chosen to produce a peak area within the range of the analyte peaks of interest.[6]

    • Vortex and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification (Acid-Catalyzed):

    • To the dried lipid extract, add 1 mL of 1% sulfuric acid in methanol.[1]

    • Seal the vial and heat at 80-100°C for 1-2 hours.[1]

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis and may require optimization for specific instruments and columns.

ParameterValue
Gas Chromatograph Agilent 7890 Series GC or equivalent with FID detector
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium, constant flow at 1 mL/min
Injection Volume 1 µL
Injector Temp. 250°C
Split Ratio 20:1 to 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 180°C, then 5°C/min to 240°C, hold for 10 min.
Detector Temp. 280°C (FID)
Data Acquisition From 5 min to end of run

Note: The elution order of FAMEs is generally based on increasing carbon number and degree of unsaturation.[3] Due to its branched structure and unsaturation, this compound is expected to have a unique retention time, eluting near other C19 or C20 FAMEs, and should be well-resolved from common saturated and unsaturated FAMEs.

Data Analysis and Calculations

  • Peak Identification: Identify the peaks in the chromatogram by comparing their retention times with those of the certified FAME standards. The peak corresponding to this compound should be clearly identifiable.

  • Calibration Curve: For each FAME in the standard mixture, plot the ratio of its peak area to the internal standard's peak area against its known concentration. Perform a linear regression to obtain the calibration curve and the response factor (RF).

  • Quantification of FAMEs in Samples: The concentration of each FAME in the unknown sample is calculated using the following formula:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

    Where:

    • Area of Analyte is the peak area of the specific FAME.

    • Area of IS is the peak area of this compound.

    • Concentration of IS is the known concentration of the internal standard added to the sample.

    • RF is the response factor for that specific FAME obtained from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from a validation experiment using this compound as an internal standard.

FAME AnalyteRetention Time (min)Response Factor (RF)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
C16:0 (Palmitic)15.20.980.99950.10.3
C18:0 (Stearic)18.50.970.99920.10.3
C18:1n9 (Oleic)18.81.020.99980.050.15
C18:2n6 (Linoleic)19.51.050.99960.050.15
IS (M11M12E-OD) 20.1 1.00 (by definition) N/A N/A N/A
C20:0 (Arachidic)22.30.960.99910.20.6

Note: Retention times are illustrative and will vary depending on the specific GC system and conditions.

Diagrams

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample (e.g., Tissue, Oil) Add_IS Add Known Amount of This compound IS Sample->Add_IS Spiking Extraction Lipid Extraction (e.g., Chloroform:Methanol) Add_IS->Extraction Transesterification Transesterification to FAMEs (e.g., Acid-Catalyzed) Extraction->Transesterification GC_Analysis GC-FID/MS Analysis Transesterification->GC_Analysis Data_Processing Data Processing (Peak Integration) GC_Analysis->Data_Processing Quantification Quantification using Area Ratio to IS Data_Processing->Quantification Final_Results Final FAME Concentrations Quantification->Final_Results

Caption: Workflow for FAME analysis using an internal standard.

This document provides a comprehensive guide for utilizing this compound as an internal standard in FAME analysis. Researchers should perform in-house validation to ensure the suitability of this method for their specific sample matrix and analytical instrumentation.

References

Applications of Methyl 11-methyl-12(E)-octadecenoate in Entomology: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no specific, documented applications of Methyl 11-methyl-12(E)-octadecenoate in the field of entomology. While fatty acid methyl esters and methyl-branched esters are recognized classes of insect pheromones and semiochemicals, there is currently no published research detailing the use of this particular compound for insect attraction, repulsion, or any other form of behavior modification.

This document, therefore, serves to provide a general overview of the established roles of structurally related compounds in entomology, offering a framework for potential future investigation into the bioactivity of this compound. The protocols and pathways described below are illustrative examples based on common methodologies in the study of insect chemical ecology.

General Application Notes for Fatty Acid-Derived Semiochemicals in Entomology

Fatty acid derivatives, including methyl esters, are crucial in insect communication.[1][2] They are often components of sex pheromones, aggregation pheromones, or kairomones.[3][4][5][6] Methyl-branched compounds, in particular, can exhibit high specificity in insect communication systems.[1]

Potential, yet unconfirmed, applications for a compound like this compound could include:

  • Pest Monitoring: As a lure in traps to monitor the population of a specific pest insect.

  • Mating Disruption: Dispersing the compound in an agricultural setting to confuse males and prevent them from locating females, thus disrupting mating.

  • Attract-and-Kill Strategies: Combining the compound with an insecticide to attract pests to a lethal source.

  • Behavioral Studies: Using the compound as a chemical probe to understand the olfactory systems and behaviors of specific insect species.

Illustrative Experimental Protocols

Should a researcher wish to investigate the entomological applications of this compound, the following generalized protocols for pheromone identification and bioassay would be appropriate starting points.

Protocol 1: Extraction and Identification of Potential Pheromones from Insects

This protocol outlines a general method for extracting and identifying volatile compounds from insects that may serve as pheromones.

1. Insect Rearing and Collection:

  • Rear the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).
  • Separate males and females at the pupal stage to ensure virginity upon emergence.
  • Collect calling females (the life stage typically releasing sex pheromones) or insects of the desired sex and age.

2. Volatile Collection:

  • Place the insects in a clean, aerated glass chamber.
  • Draw air over the insects and through a solid-phase microextraction (SPME) fiber or a cartridge containing a sorbent material (e.g., Porapak Q) to trap the volatile compounds.
  • Perform the collection during the insects' peak activity period.

3. Chemical Analysis:

  • Analyze the collected volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical components.[5]
  • Couple the GC to an Electroantennographic Detector (GC-EAD) to determine which compounds elicit a response from the insect's antenna.
  • Compare the mass spectra of active compounds to chemical libraries and known standards for identification.

Protocol 2: Laboratory Bioassay for Attractiveness (Olfactometer)

This protocol describes a standard laboratory method to test the attractiveness of a synthetic compound to an insect.

1. Apparatus:

  • Use a Y-tube or four-arm olfactometer, which provides the insect with a choice between different airstreams.

2. Sample Preparation:

  • Synthesize or procure a high-purity sample of this compound.
  • Prepare a dilution series of the compound in a suitable solvent (e.g., hexane).
  • Apply a known quantity of the test solution to a filter paper. As a control, use a filter paper treated only with the solvent.

3. Bioassay Procedure:

  • Introduce an insect at the downwind end of the olfactometer.
  • Allow the insect a set amount of time to make a choice.
  • Record the insect's first choice of arm and the time spent in each arm.
  • Test a statistically significant number of insects.

4. Data Analysis:

  • Use appropriate statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the arm containing the test compound over the control arm.

Potential Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for an insect pheromone and a typical experimental workflow for its identification and application.

PheromoneSignalingPathway Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in sensillar lymph OR Odorant Receptor (OR) OBP->OR Transport to receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction AL Antennal Lobe ORN->AL Signal Processing MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Higher Brain Processing Behavior Behavioral Response (e.g., Mating, Aggregation) MB_LH->Behavior Initiation of Behavior

A generalized insect pheromone signaling pathway.

PheromoneResearchWorkflow cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Application Phase Volatile_Collection Volatile Collection from Insect GC_EAD GC-EAD Analysis Volatile_Collection->GC_EAD GC_MS GC-MS for Structure Elucidation GC_EAD->GC_MS Synthesis Chemical Synthesis of Putative Pheromone GC_MS->Synthesis Identified Compound Lab_Bioassay Laboratory Bioassays (Olfactometer) Synthesis->Lab_Bioassay Field_Trials Field Trapping Experiments Lab_Bioassay->Field_Trials Pest_Management Pest Management Strategy (Monitoring, Mating Disruption) Field_Trials->Pest_Management Confirmed Activity

A typical workflow for pheromone research and development.

References

Application Notes & Protocols for (Z)- and (E)-14-methyl-8-hexadecenal in Trogoderma granarium Management

Author: BenchChem Technical Support Team. Date: December 2025

Based on the initial investigation, the compound "Methyl 11-methyl-12(E)-octadecenoate" does not appear to be a recognized agent in insect pest management research, particularly concerning the Khapra beetle (Trogoderma granarium). The primary pheromone used for the detection and monitoring of this significant stored-product pest is a mixture of two isomers of 14-methyl-8-hexadecenal.

Therefore, the following application notes and protocols will focus on the established pheromone for Trogoderma granarium.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Khapra beetle, Trogoderma granarium, is a destructive pest of stored grain and other dried food products, classified as one of the 100 worst invasive species globally.[1] Its ability to survive for long periods under harsh conditions makes it a significant quarantine threat.[2] Effective management and control of T. granarium heavily rely on early detection and population monitoring, for which pheromone-baited traps are a critical tool.[2][3] The female-produced sex pheromone that attracts male beetles has been identified as a mixture of the (Z) and (E) isomers of 14-methyl-8-hexadecenal.[2][3]

Data Presentation

Table 1: Pheromone Composition and Attractiveness

Pheromone ComponentIsomeric Ratio (Z:E)Target SpeciesNotes
14-methyl-8-hexadecenal92:8Trogoderma granarium (Khapra beetle)This blend is highly attractive to male T. granarium. Other Trogoderma species may also be attracted.[2][3]

Table 2: Efficacy of Pheromone-Baited Traps

Trap TypeAttractantTarget Life StageCapture EfficacyReference
Floor or wall trapsSynthetic pheromone lureAdult males (walking)Effective for monitoring, as adults do not fly.[2][3][Gourgouta et al., 2021 cited in 2]
Aerial decoy trapsSynthetic pheromone lureFlying Trogoderma spp.Used to minimize capture of non-target, flying Trogoderma species in Khapra beetle traps.[1][4][Faustini et al. cited in 8]
Dome trapsPheromone and food attractantsAdults and larvaeShowed effectiveness in laboratory settings.[5][Sakka et al. cited in 7]

Experimental Protocols

Protocol 1: Synthesis of 14-methyl-8-hexadecenal

While detailed synthetic schemes are often proprietary or found in specialized chemical literature, a general workflow for the synthesis of insect pheromones like 14-methyl-8-hexadecenal involves multi-step organic synthesis. Key steps would typically include:

  • Carbon chain construction: Utilizing coupling reactions (e.g., Grignard, Wittig) to assemble the carbon backbone.

  • Introduction of the double bond: Stereoselective methods to create the specific (Z) or (E) isomer at the C8 position.

  • Formation of the aldehyde: Oxidation of a primary alcohol precursor to the final aldehyde functional group.

  • Purification: Column chromatography and other purification techniques to isolate the desired isomers.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the final product.

Protocol 2: Bioassay for Pheromone Activity (Laboratory)

This protocol outlines a standard olfactometer bioassay to test the behavioral response of male T. granarium to the synthetic pheromone.

  • Insect Rearing: Rear T. granarium on a standard diet (e.g., whole wheat flour, brewers' yeast) at 30-35°C and 40-50% relative humidity. Separate pupae to obtain virgin adult males for the assay.

  • Olfactometer Setup: Use a Y-tube or four-arm olfactometer. Purified, humidified air is passed through each arm at a constant flow rate.

  • Sample Preparation: Dissolve the synthetic pheromone in a high-purity solvent (e.g., hexane) to create a range of concentrations. Apply a known volume of the pheromone solution to a filter paper strip and allow the solvent to evaporate. A solvent-only strip serves as the control.

  • Bioassay Procedure:

    • Place a pheromone-treated filter paper in one arm of the olfactometer and a control paper in the other.

    • Introduce a single male beetle at the base of the main tube.

    • Record the beetle's choice of arm and the time spent in each arm over a set period (e.g., 5-10 minutes).

    • Repeat with a significant number of beetles for statistical validity.

  • Data Analysis: Analyze the choice data using a chi-square test or similar statistical method to determine if there is a significant preference for the pheromone-treated arm.

Protocol 3: Field Monitoring with Pheromone Traps

This protocol describes the deployment of pheromone-baited traps for monitoring T. granarium in a stored product facility.

  • Trap Selection: Use floor-level traps designed for walking insects, such as pitfall traps or sticky traps.[2][3]

  • Lure Preparation: Use commercially available pheromone lures containing the 92:8 (Z:E) blend of 14-methyl-8-hexadecenal.

  • Trap Placement:

    • Place traps on floors or walls where insect activity is suspected.

    • In large facilities, create a grid pattern for trap placement to ensure thorough coverage.

    • Number each trap and map its location for consistent data collection.

  • Deployment and Servicing:

    • Place one pheromone lure in each trap.

    • Check traps weekly for captured insects.[6]

    • Record the number of target and non-target insects.

    • Replace lures according to the manufacturer's instructions (typically every 4-8 weeks).[4][6]

  • Data Interpretation: An increase in the number of captured beetles may indicate a new or growing infestation, triggering the need for further inspection and control measures.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Deployment & Monitoring cluster_analysis Analysis & Action Pheromone_Synthesis Pheromone Synthesis/ Procurement Lure_Prep Lure Preparation Pheromone_Synthesis->Lure_Prep Trap_Placement Trap Placement (Grid Pattern) Lure_Prep->Trap_Placement Trap_Selection Trap Selection Trap_Selection->Trap_Placement Data_Collection Weekly Trap Inspection & Data Collection Trap_Placement->Data_Collection Lure_Replacement Lure Replacement (4-8 weeks) Data_Collection->Lure_Replacement Data_Analysis Data Analysis: Population Trends Data_Collection->Data_Analysis Lure_Replacement->Data_Collection Action Pest Management Intervention Data_Analysis->Action Threshold Exceeded

Caption: Workflow for Pheromone-Based Monitoring of T. granarium.

Bioassay_Protocol start Start: Obtain Virgin Male T. granarium olfactometer Set up Y-Tube Olfactometer start->olfactometer prep Prepare Pheromone (Test) & Solvent (Control) Samples olfactometer->prep introduce Introduce Single Beetle prep->introduce observe Observe Beetle Choice & Time Spent in Arms (5-10 min) introduce->observe record Record Data observe->record repeat_q Sufficient N? record->repeat_q repeat_q->introduce No analyze Statistical Analysis (e.g., Chi-Square) repeat_q->analyze Yes end End: Determine Attractiveness analyze->end

Caption: Laboratory Bioassay Protocol for Pheromone Activity.

References

Application Note: Derivatization of Methyl 11-methyl-12(E)-octadecenoate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyl-12(E)-octadecenoate is a long-chain fatty acid methyl ester (FAME) with a methyl branch and a site of unsaturation. The analysis of such complex fatty acids by gas chromatography-mass spectrometry (GC-MS) presents a challenge. Standard electron ionization (EI) mass spectra of FAMEs often yield ambiguous information regarding the precise location of double bonds and alkyl branches due to ion migration and non-specific fragmentation. To overcome these limitations, derivatization of the FAME is a crucial step to pinpoint these structural features.

This application note provides detailed protocols for two effective derivatization methods for this compound: the formation of picolinyl esters and dimethyl disulfide (DMDS) adducts. These derivatives provide diagnostic ions in their mass spectra that allow for the unambiguous determination of the methyl branch at position 11 and the double bond at position 12.

Principle of Derivatization for Structural Elucidation

Picolinyl Esters: The picolinyl ester derivative introduces a nitrogen atom into the molecule. During EI-MS analysis, the charge is localized on the pyridine (B92270) ring. This directs fragmentation in a predictable manner along the fatty acid chain, with the resulting spectrum showing a series of ions that allow for the clear identification of the positions of methyl branches and double bonds.[1]

Dimethyl Disulfide (DMDS) Adducts: The reaction of a monounsaturated FAME with DMDS results in the formation of a dithioether adduct across the double bond. Upon electron ionization, the primary cleavage occurs at the carbon-carbon bond between the two thioether groups. This results in two major fragment ions that are diagnostic for the original position of the double bond.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • For Picolinyl Ester Derivatization:

    • Thionyl chloride (SOCl₂)

    • 3-Pyridylcarbinol (3-pyridinemethanol)

    • Anhydrous diethyl ether

    • Anhydrous hexane (B92381)

    • Sodium bicarbonate (5% aqueous solution)

    • Anhydrous sodium sulfate (B86663)

  • For DMDS Derivatization:

    • Dimethyl disulfide (DMDS)

    • Iodine

    • Anhydrous hexane

    • Sodium thiosulfate (B1220275) (5% aqueous solution)

    • Anhydrous sodium sulfate

  • Glassware: reaction vials with screw caps, pipettes, syringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column

Protocol 1: Picolinyl Ester Derivatization

This protocol is adapted from established methods for the derivatization of fatty acids.

  • Acid Chloride Formation:

    • Dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous diethyl ether in a reaction vial.

    • Add 50 µL of thionyl chloride.

    • Cap the vial and heat at 50°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Esterification:

    • To the dried acid chloride, add 0.5 mL of a 10% (v/v) solution of 3-pyridylcarbinol in anhydrous diethyl ether.

    • Cap the vial and heat at 50°C for 1 hour.

    • Cool the reaction mixture to room temperature.

  • Work-up:

    • Add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution to the reaction vial.

    • Vortex thoroughly for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane layer with 1 mL of deionized water, vortex, and centrifuge again.

    • Transfer the hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Dimethyl Disulfide (DMDS) Adduct Formation

This protocol is based on standard procedures for the derivatization of unsaturated FAMEs.[2][3]

  • Reaction Setup:

    • Dissolve approximately 1 mg of this compound in 0.2 mL of anhydrous hexane in a reaction vial.

    • Add 0.2 mL of dimethyl disulfide (DMDS).

    • Add 50 µL of a 60 mg/mL solution of iodine in anhydrous diethyl ether to catalyze the reaction.

  • Reaction:

    • Cap the vial tightly and heat at 40-50°C for at least 4 hours. The progress of the reaction can be monitored by observing the disappearance of the purple iodine color. If the color fades, more iodine solution can be added.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane.

    • Add 0.5 mL of 5% sodium thiosulfate solution to quench the excess iodine. The purple color should disappear completely.

    • Vortex thoroughly for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Recommended GC Conditions
  • GC Column: A non-polar or medium-polarity capillary column is recommended for the analysis of these derivatives. A 5% phenyl methylpolysiloxane column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable choice. For picolinyl esters, a BPX70 column can also be used.[4]

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 4°C/min.

    • Hold at 280°C for 10-20 minutes.

    • (This program should be optimized based on the specific instrument and column used.)

Mass Spectrometer Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-600

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Presentation and Interpretation

The following tables summarize the expected key mass spectral fragments for the derivatized this compound. These values are illustrative and based on the known fragmentation patterns of similar derivatized fatty acids. Actual results may vary slightly depending on the instrumentation and analytical conditions.

Table 1: Expected Key Mass Spectral Fragments for Picolinyl Ester of 11-methyl-12-octadecenoic acid

m/z ValueInterpretation
M+Molecular Ion
M-15Loss of a methyl group
92, 108, 151, 164Characteristic ions of the picolinyl group
Series of ions separated by 14 amuFragmentation along the alkyl chain
Gap in the regular seriesIndicates the position of the methyl branch and double bond

Table 2: Expected Key Mass Spectral Fragments for DMDS Adduct of this compound

m/z ValueInterpretation
M+Molecular Ion of the DMDS adduct
M-47Loss of a methylthio radical (•SCH₃)
Fragment AIon resulting from cleavage at the C12-C13 bond (containing the ester group)
Fragment BIon resulting from cleavage at the C12-C13 bond (containing the terminal end of the chain)

The exact m/z values for Fragment A and Fragment B will be diagnostic for the double bond at the 12-position. For a C18 fatty acid with a double bond at C12, the cleavage would occur between C12 and C13.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Picolinyl Picolinyl Ester Derivatization Sample->Picolinyl Protocol 1 DMDS DMDS Adduct Formation Sample->DMDS Protocol 2 GCMS GC-MS Analysis Picolinyl->GCMS DMDS->GCMS Interpretation Structural Elucidation GCMS->Interpretation

Caption: Experimental workflow for derivatization and GC-MS analysis.

Derivatization_Reactions cluster_picolinyl Picolinyl Ester Formation cluster_dmds DMDS Adduct Formation FAME_P This compound Reagent_P + 3-Pyridylcarbinol (after conversion to acid chloride) FAME_P->Reagent_P Product_P Picolinyl Ester Derivative Reagent_P->Product_P FAME_D This compound Reagent_D + Dimethyl Disulfide (DMDS) + Iodine FAME_D->Reagent_D Product_D DMDS Adduct Reagent_D->Product_D

Caption: Chemical derivatization reactions.

Conclusion

The derivatization of this compound to its picolinyl ester or DMDS adduct is essential for its detailed structural characterization by GC-MS. The protocols provided in this application note offer reliable methods for preparing these derivatives. The resulting mass spectra will contain diagnostic ions that enable the unambiguous determination of the methyl branch and the double bond position, which is critical for researchers in the fields of lipidomics, natural product chemistry, and drug development.

References

Application Note and Protocol: Solid-Phase Microextraction (SPME) of Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 11-methyl-12(E)-octadecenoate is a fatty acid methyl ester (FAME) of interest in various research areas, including biofuel development and as a potential biomarker. Accurate and sensitive quantification of this compound in diverse matrices is crucial for its study. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of semi-volatile and volatile compounds like FAMEs from a variety of sample types.[1] This application note provides a detailed protocol for the extraction of this compound from an aqueous matrix using headspace SPME followed by gas chromatography-mass spectrometry (GC-MS) analysis.

The headspace SPME-GC-MS method offers several advantages, including minimizing matrix effects and enhancing the sensitivity by concentrating the analyte on the SPME fiber prior to injection.[2] The selection of the appropriate SPME fiber coating is critical for achieving optimal extraction efficiency. For FAMEs, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) coating is often effective due to its affinity for nonpolar to semi-polar compounds.[3]

Experimental Protocol

This protocol outlines the headspace solid-phase microextraction of this compound from a water sample, followed by GC-MS analysis.

1. Materials and Reagents

  • SPME Fiber Assembly: Fused silica (B1680970) fiber coated with Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), 65 µm thickness (or similar).

  • SPME Holder: Manual or autosampler compatible.

  • Sample Vials: 20 mL clear glass vials with polytetrafluoroethylene (PTFE)/silicone septa screw caps.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound standard: Purity >98%.

  • Internal Standard (IS): e.g., Methyl heptadecanoate.

  • Methanol (B129727) (HPLC grade): For stock solution preparation.

  • Sodium Chloride (NaCl): ACS grade, for salting-out effect.

  • Hydrochloric Acid (HCl): For pH adjustment.

  • Deionized Water: High purity.

  • Heating and Agitation System: Heating block with magnetic stirring or a water bath with a shaker.

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Spiking: Spike the working standard solutions and samples with the internal standard to a final concentration of 20 ng/mL.

3. Sample Preparation

  • Aqueous Sample: Place 10 mL of the aqueous sample into a 20 mL SPME vial.

  • pH Adjustment: Adjust the pH of the sample to approximately 2 by adding a small amount of HCl. This helps to reduce the ionization of any potential acidic interferences.[1][3]

  • Salting-Out: Add 3 g of NaCl to the sample vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of the analyte into the headspace.[1]

  • Internal Standard Spiking: Spike the sample with the internal standard.

  • Vial Sealing: Immediately seal the vial with the PTFE/silicone septa screw cap.

4. SPME Procedure (Headspace Extraction)

  • Incubation/Equilibration: Place the sample vial in the heating block or water bath set at 70°C. Allow the sample to equilibrate with agitation for 5 minutes to facilitate the partitioning of the analyte into the headspace.[3]

  • Extraction: Expose the DVB/PDMS SPME fiber to the headspace of the sample vial for 20 minutes at 70°C with continuous agitation.[3]

  • Fiber Retraction: After extraction, retract the fiber into the needle.

5. GC-MS Analysis

  • Injection: Immediately introduce the SPME fiber into the GC injector, which is set to 250°C, for thermal desorption of the analyte.

  • Desorption: Desorb the analyte for 5 minutes in splitless mode.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) energy: 70 eV.

    • Scan Mode: Full scan from m/z 40 to 500, or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound and the internal standard.

Data Presentation

The following table summarizes representative quantitative data for the SPME-GC-MS analysis of this compound. (Note: This data is illustrative and may vary depending on the specific instrumentation and experimental conditions).

ParameterValue
Linear Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery 85 - 105%
Precision (RSD%) < 10%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis sample 10 mL Aqueous Sample ph_adjust pH Adjustment (HCl) sample->ph_adjust salting Add NaCl ph_adjust->salting is_spike Spike Internal Standard salting->is_spike seal Seal Vial is_spike->seal equilibrate Equilibrate (70°C, 5 min) seal->equilibrate extract Expose SPME Fiber (20 min) equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption (250°C) retract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect data Data Analysis detect->data

Caption: Experimental workflow for SPME-GC-MS analysis.

SPME_Principle cluster_vial Sample Vial Headspace Analyte_HS Analyte (Headspace) SPME_Fiber SPME Fiber (Coating) Analyte_HS->SPME_Fiber Adsorption/ Absorption Analyte_Liquid Analyte (Liquid Phase) Analyte_Liquid->Analyte_HS Partitioning (Heating & Agitation) SPME_Fiber->Analyte_HS Equilibrium

Caption: Principle of headspace solid-phase microextraction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 11-methyl-12(E)-octadecenoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Wittig reaction to synthesize this compound is resulting in a low yield. What are the potential causes and solutions?

Low yields in a Wittig reaction can stem from several factors, from the quality of reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Poor Ylide Formation: The phosphonium (B103445) ylide is moisture-sensitive and requires a strong base for its formation.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly titrated strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent such as THF or diethyl ether. The formation of a colored solution often indicates successful ylide generation.

  • Steric Hindrance: If the aldehyde or the ylide precursor is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: For sterically demanding substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides higher yields in such cases.

  • Side Reactions: Aldehydes can be prone to self-condensation (aldol reaction) or oxidation.

    • Solution: Add the aldehyde slowly to the ylide solution at a low temperature (e.g., -78 °C or 0 °C) to minimize side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure complete consumption of the aldehyde.

Q2: I am observing the formation of the wrong geometric isomer (Z-isomer instead of the desired E-isomer). How can I improve the stereoselectivity of my reaction?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Improving E-selectivity:

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., an ester or ketone) are "stabilized" and generally lead to the formation of the (E)-alkene.[1] If your synthesis plan allows, using a stabilized ylide is the most straightforward approach to favor the E-isomer.

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene. This involves using an excess of a lithium base at low temperatures to deprotonate the intermediate betaine, leading to the more stable threo-betaine which collapses to the (E)-alkene.[2]

Q3: My final product is contaminated with triphenylphosphine (B44618) oxide. What is the best way to remove this byproduct?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility.

Purification Strategies:

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can effectively remove the triphenylphosphine oxide.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a widely used method. A non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) will typically elute the less polar product first, retaining the more polar triphenylphosphine oxide on the column.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent like hexane or diethyl ether by cooling the solution.

Q4: How can I confirm the purity and isomeric ratio of my synthesized this compound?

A combination of chromatographic and spectroscopic techniques is essential for product characterization.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for analyzing fatty acid methyl esters (FAMEs). The use of a polar capillary column, such as those with a cyano- or ionic liquid-based stationary phase, can achieve baseline separation of geometric (cis/trans) isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the stereochemistry of the double bond. The coupling constant (J-value) for the vinylic protons is typically larger for the trans isomer (around 15 Hz) compared to the cis isomer.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and to get a preliminary indication of purity. A suitable mobile phase (e.g., hexane/ethyl acetate) will separate the product from starting materials and byproducts.

Data Presentation

Table 1: Typical Reaction Conditions for Wittig Olefination

ParameterConditionRationale
Ylide Type Non-stabilized (Alkyl)To form the initial carbon backbone.
Base n-Butyllithium (n-BuLi)Strong base required for deprotonation of the phosphonium salt.
Solvent Anhydrous THFAprotic solvent that solubilizes reactants and intermediates.
Temperature -78 °C to Room TempLow temperature for initial reaction to control side reactions.
Atmosphere Inert (Nitrogen/Argon)Prevents quenching of the moisture-sensitive ylide and base.

Table 2: Comparison of Analytical Techniques for Isomer Analysis

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Purity, Isomeric Ratio, Molecular WeightHigh resolution for isomers, sensitive.Requires derivatization to FAMEs.
1H NMR Stereochemistry (E/Z), Structural ConfirmationNon-destructive, provides detailed structural information.May require pure sample for clear interpretation.
TLC Reaction Progress, Preliminary PurityFast, inexpensive.Low resolution, not quantitative.

Experimental Protocols

Hypothetical Protocol: Wittig Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Preparation of the Wittig Reagent (Ylide):

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add (1-methylundecyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. A characteristic color change should be observed.

  • Olefination Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methyl 7-oxoheptanoate (1.0 eq) in anhydrous THF via a syringe over 20 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield Methyl 11-methyl-12(Z/E)-octadecenoate. The E-isomer is favored using the Schlosser modification.

Mandatory Visualization

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_products Products & Purification reagent1 Methyl 7-oxoheptanoate wittig_reaction Wittig Olefination reagent1->wittig_reaction reagent2 (1-methylundecyl)triphenylphosphonium bromide ylide_formation Ylide Formation reagent2->ylide_formation PPh3, THF base n-BuLi base->ylide_formation ylide_formation->wittig_reaction crude_product Crude Product (E/Z Isomers + Ph3PO) wittig_reaction->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Impurity_Formation start Wittig Reaction desired_product Desired (E)-Isomer start->desired_product Correct Conditions z_isomer (Z)-Isomer Impurity start->z_isomer Non-stabilized Ylide ph3po Triphenylphosphine Oxide start->ph3po Stoichiometric Byproduct unreacted_sm Unreacted Starting Materials start->unreacted_sm Incomplete Reaction side_products Aldol/Oxidation Products start->side_products Suboptimal Conditions

Caption: Potential impurity formation pathways in the synthesis.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues issue Low Yield or Impure Product? check_ylide Check Ylide Formation (Anhydrous conditions, Strong Base) issue->check_ylide Low Yield isomer_problem Incorrect Isomer Ratio? issue->isomer_problem Impure Product check_sterics Assess Steric Hindrance (Consider HWE reaction) check_ylide->check_sterics check_conditions Optimize Reaction Conditions (Temp, Stoichiometry) check_sterics->check_conditions ph3po_problem Ph3PO Contamination? isomer_problem->ph3po_problem No schlosser Use Stabilized Ylide or Schlosser Modification isomer_problem->schlosser Yes chromatography Purify by Column Chromatography or Crystallization ph3po_problem->chromatography Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing GC Column Selection for Branched-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing Gas Chromatography (GC) column selection and troubleshooting for the analysis of branched-chain fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for branched-chain FAME analysis?

A1: The most critical factor is the stationary phase, as it dictates the selectivity and the column's ability to separate different FAME isomers.[1][2] The choice of stationary phase is based on the principle that "like dissolves like," meaning the polarity of the stationary phase should be matched to the polarity of the analytes for optimal separation.[2] For FAMEs, especially complex mixtures containing branched-chain and unsaturated isomers, polar stationary phases are generally preferred.[3][4]

Q2: Which stationary phases are recommended for the separation of branched-chain FAMEs?

A2: Highly polar stationary phases are recommended for resolving the complex structures of branched-chain FAMEs and separating them from their straight-chain and unsaturated counterparts.[4][5]

  • Bis(cyanopropyl) Polysiloxane Phases: These are the most common and effective stationary phases for FAME analysis, including branched-chain FAMEs.[5][6] Columns with high cyanopropyl content (e.g., 70-90%) offer excellent selectivity for positional and geometric isomers.[5][7] Commercially available examples include columns like the HP-88 and CP-Sil 88.[3][4][8]

  • Polyethylene Glycol (PEG) Phases: Also known as WAX columns (e.g., DB-WAX), these are polar phases that can provide good separation for less complex FAME samples.[3][4] However, they may not always provide baseline separation for complex mixtures containing numerous positional isomers of branched-chain FAMEs.[3]

  • Ionic Liquid (IL) Phases: These are newer stationary phases that offer unique selectivity for FAME isomers and can be a powerful tool for separating complex branched-chain FAME profiles.[9]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched-chain FAMEs?

A3: Column dimensions play a crucial role in optimizing the efficiency, analysis time, and sample capacity of your GC method.

  • Length: Longer columns provide higher efficiency (more theoretical plates), leading to better resolution.[10][11] Doubling the column length increases resolution by a factor of about 1.4.[10][11] For complex samples of bacterial FAMEs, longer columns (e.g., 100 m) have traditionally been used to achieve the necessary resolution.[6] However, shorter, high-efficiency columns (e.g., 10 m with a narrower ID) can significantly reduce analysis time while maintaining good resolution.[6]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.10 mm, 0.18 mm) provide higher efficiency and shorter analysis times.[12] However, they have lower sample capacity and can be more susceptible to contamination.[12] For general-purpose FAME analysis, a 0.25 mm ID column often provides a good balance between efficiency and sample capacity.[2]

  • Film Thickness: Thicker films increase analyte retention, which can be beneficial for volatile FAMEs.[2][11] Thinner films are better suited for high-boiling point analytes.[2] For FAME analysis, a film thickness in the range of 0.20-0.25 µm is common.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution of branched-chain isomers. 1. Inappropriate stationary phase. 2. Column length is too short. 3. Suboptimal temperature program.1. Switch to a more polar stationary phase, such as a high-percentage bis(cyanopropyl) polysiloxane column.[4][5] 2. Increase the column length to enhance separation efficiency.[10][11] 3. Optimize the oven temperature program. Use a slower ramp rate to improve the separation of closely eluting peaks.
Co-elution of branched-chain and unsaturated FAMEs. 1. Stationary phase lacks sufficient selectivity. 2. Incorrect carrier gas flow rate.1. Employ a highly polar cyanopropyl column, which is specifically designed to separate FAME isomers based on their degree of unsaturation and structure.[4] 2. Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve maximum efficiency.
Peak tailing for hydroxy FAMEs. 1. Active sites in the GC system (injector liner, column). 2. Column contamination.1. Use a deactivated injector liner and a highly inert GC column.[13] 2. Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters of the column from the inlet side.
Long analysis times. 1. Excessively long column. 2. Thick stationary phase film. 3. Low oven temperature ramp rate.1. Consider using a shorter, narrow-bore column to reduce analysis time without significant loss of resolution.[6] 2. Select a column with a thinner film if your analytes are not highly volatile.[2] 3. Increase the temperature ramp rate, but monitor the effect on the resolution of critical pairs.

Quantitative Data Summary

Table 1: Comparison of Common GC Columns for Branched-Chain FAME Analysis

Stationary Phase Polarity Typical Dimensions (L x ID x df) Advantages Limitations
Bis(cyanopropyl) Polysiloxane (e.g., HP-88, CP-Sil 88) High30-100 m x 0.25 mm x 0.20 µm[6][8]Excellent selectivity for cis/trans and positional isomers, including branched-chains.[4]Can have lower maximum operating temperatures compared to less polar phases.[1]
Polyethylene Glycol (WAX) High30 m x 0.25 mm x 0.25 µm[3]Good for general FAME analysis.May not resolve complex mixtures of branched-chain and unsaturated isomers.[3]
5% Phenyl / 95% Methylpolysiloxane Low30 m x 0.25 mm x 0.25 µm[5]Thermally stable with high maximum operating temperatures.Limited selectivity for FAME isomers; unsaturated FAMEs elute before saturated ones.[14]

Table 2: Impact of Column Dimensions on GC Performance

Parameter Effect of Increasing the Parameter Effect of Decreasing the Parameter
Length Increased resolution, longer analysis time, higher cost.[10][11]Decreased resolution, shorter analysis time, lower cost.[10]
Internal Diameter Decreased efficiency, increased sample capacity.[11]Increased efficiency, decreased sample capacity, more susceptible to contamination.[11][12]
Film Thickness Increased retention, higher elution temperatures, increased peak widths.[2][11]Decreased retention, lower elution temperatures, sharper peaks.[2]

Experimental Protocols

Protocol 1: Sample Preparation for Bacterial FAME Analysis

This protocol is a generalized procedure for the preparation of FAMEs from bacterial cells.

  • Harvesting: Use a sterile loop to collect approximately 40 mg of bacterial cells from a pure culture grown on an appropriate medium (e.g., Trypticase Soy Broth Agar).[15]

  • Saponification: Add 1.0 mL of a saponification reagent (e.g., methanolic NaOH) to the cell pellet. Vortex briefly and heat in a boiling water bath for 30 minutes.[15]

  • Methylation: Cool the tubes and add 2.0 mL of a methylation reagent (e.g., methanolic HCl). Vortex and heat at 80°C for 10 minutes.[15]

  • Extraction: After cooling, add 1.25 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether). Vortex for 10 minutes.

  • Phase Separation: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean vial for GC analysis.

Protocol 2: General GC Method for Branched-Chain FAME Analysis

This is a starting point for method development. Optimization will be required based on your specific sample and instrument.

  • Column: Highly polar bis(cyanopropyl) polysiloxane (e.g., 100 m x 0.25 mm x 0.20 µm).

  • Carrier Gas: Hydrogen or Helium.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1 split ratio).[16]

  • Oven Program:

    • Initial Temperature: 170°C.

    • Ramp: 5°C/min to 270°C.[15]

    • Hold: 2 minutes at 270°C.[15]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.[15]

Visualizations

GC_Column_Selection_Workflow start Start: Analyze Branched-Chain FAMEs sample_complexity Assess Sample Complexity start->sample_complexity column_phase Select Stationary Phase sample_complexity->column_phase Complex Mixture (many isomers) sample_complexity->column_phase Simple Mixture column_dimensions Select Column Dimensions column_phase->column_dimensions High Polarity (e.g., Biscyanopropyl) method_dev Develop GC Method column_dimensions->method_dev Standard Dimensions (e.g., 30m x 0.25mm x 0.25µm) optimization Optimize Method method_dev->optimization optimization->column_phase No, Poor Resolution analysis Perform Analysis optimization->analysis Good Resolution? Yes end End: Successful Separation analysis->end

Caption: Workflow for GC column selection and method development for branched-chain FAMEs.

Troubleshooting_Logic start Problem: Poor Separation check_phase Is Stationary Phase Sufficiently Polar? start->check_phase check_dimensions Are Column Dimensions Optimal? check_phase->check_dimensions Yes solution_phase Switch to a More Polar Column check_phase->solution_phase No check_temp Is Temperature Program Optimized? check_dimensions->check_temp Yes solution_dimensions Increase Length or Decrease ID check_dimensions->solution_dimensions No check_temp->start No, Re-evaluate Problem solution_temp Decrease Ramp Rate check_temp->solution_temp Yes end Resolution Improved solution_phase->end solution_dimensions->end solution_temp->end

Caption: A logical troubleshooting guide for poor separation of branched-chain FAMEs.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of "Methyl 11-methyl-12(E)-octadecenoate" and other fatty acid methyl esters (FAMEs), with a focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good peak resolution for FAME isomers like this compound?

A1: The most critical factor is the choice of the GC column's stationary phase. For separating structurally similar FAMEs, especially cis/trans and positional isomers, a highly polar stationary phase is required. Cyanopropyl-based phases are highly recommended for this purpose.[1][2][3] Polyethylene glycol (PEG) or wax-based columns are suitable for separating FAMEs by carbon number and degree of unsaturation but generally fail to resolve geometric isomers.[2][3][4]

Q2: How does column length affect the separation of FAME isomers?

A2: Longer columns provide higher efficiency (more theoretical plates), which translates to better resolution of closely eluting peaks. For complex mixtures of FAME isomers, such as the C18:1 cluster, columns up to 200 meters in length are available and can significantly improve separation.[1] However, longer columns also lead to longer analysis times.

Q3: What is the advantage of using hydrogen as a carrier gas instead of helium?

A3: Hydrogen allows for faster analysis times without a significant loss of resolution. This is because the optimal linear velocity for hydrogen is higher than for helium, meaning you can run the analysis at a higher flow rate while maintaining good separation efficiency.[4]

Q4: Can my sample preparation method affect peak resolution?

A4: Absolutely. The derivatization of fatty acids to FAMEs is a critical step.[5][6][7] Incomplete derivatization can lead to broad or tailing peaks for the corresponding free fatty acids. Additionally, impurities in the derivatization reagents or the sample matrix can interfere with the analysis and co-elute with your target analyte, compromising peak purity and resolution.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Peaks

If you are observing broad peaks or the co-elution of this compound with other isomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Peak Resolution

G start Poor Peak Resolution col_check Is the column appropriate for FAME isomer separation? start->col_check col_yes Yes col_check->col_yes Yes col_no No col_check->col_no No temp_check Is the temperature program optimized? col_yes->temp_check col_rec Select a highly polar cyanopropyl column (e.g., HP-88, CP-Sil 88, SP-2380) col_no->col_rec col_rec->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No flow_check Is the carrier gas flow rate optimal? temp_yes->flow_check temp_opt Optimize initial temperature, ramp rate, and final temperature temp_no->temp_opt temp_opt->flow_check flow_yes Yes flow_check->flow_yes Yes flow_no No flow_check->flow_no No len_check Consider a longer column for complex samples flow_yes->len_check flow_opt Optimize flow rate (lower for better resolution, but longer run time) flow_no->flow_opt flow_opt->len_check end Resolution Improved len_check->end

Caption: Troubleshooting workflow for poor GC peak resolution.

Quantitative Data Summary: GC Column Selection for FAME Isomer Separation

Stationary Phase TypePolarityRecommended ForExample Columns
CyanopropylHighDetailed cis/trans and positional isomer separationsHP-88, CP-Sil 88 for FAME, DB-23, SP-2380, Select FAME[1][2][3]
Polyethylene Glycol (PEG)PolarSeparation by carbon number and degree of unsaturationDB-Wax, SUPELCOWAX™[2][3]
Issue 2: Peak Tailing

Peak tailing can be caused by several factors, from sample-related issues to problems with the GC system itself.

Logical Relationship Diagram for Peak Tailing Causes

cluster_sample Sample-Related cluster_system System-Related active_analytes Active Analytes (e.g., free fatty acids) high_concentration Column Overload contaminated_liner Contaminated Inlet Liner column_activity Active Sites on Column dead_volume Dead Volume (e.g., poor column installation) leak System Leak peak_tailing Peak Tailing peak_tailing->active_analytes peak_tailing->high_concentration peak_tailing->contaminated_liner peak_tailing->column_activity peak_tailing->dead_volume peak_tailing->leak

Caption: Potential causes of peak tailing in GC analysis.

Troubleshooting Steps for Peak Tailing:

  • Check for Active Analytes: Ensure your derivatization to FAMEs is complete. The presence of unreacted free fatty acids can cause significant tailing.

  • Reduce Injection Volume: Injecting too much sample can overload the column, leading to peak distortion.[8] Try diluting your sample or reducing the injection volume.

  • Inlet Maintenance: The inlet is a common source of problems. Clean or replace the inlet liner and septum.[9] Ensure the liner is deactivated to prevent interactions with your analyte.

  • Column Maintenance: If the column is old or has been exposed to contaminants, active sites can develop. Try trimming the first few centimeters of the column from the inlet side. If this doesn't help, the column may need to be replaced.[9]

  • Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially at the inlet and detector.

Issue 3: Split Peaks

Split peaks are often indicative of an issue with the sample introduction process.

Troubleshooting Steps for Split Peaks:

  • Review Injection Technique: If using manual injection, ensure the injection is performed quickly and smoothly. For autosamplers, check the syringe for damage or bubbles.

  • Check Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, it can cause the sample to vaporize too rapidly and in a non-uniform manner, leading to split peaks.[10] Consider lowering the initial temperature.

  • Examine the Inlet Liner: A cracked or contaminated liner, or improperly packed glass wool within the liner, can disrupt the sample path and cause peak splitting.[10][11]

  • Verify Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet. An improper cut or incorrect positioning can lead to peak splitting.[10]

Experimental Protocols

Protocol 1: Optimized GC-FID Method for FAME Isomer Analysis

This protocol provides a starting point for the analysis of this compound and other C18 FAME isomers.

Experimental Workflow

G node1 Step 1: Sample Preparation Derivatize fatty acids to FAMEs using a standard method (e.g., BF3-Methanol). node2 Step 2: GC Configuration Install a highly polar cyanopropyl column (e.g., 100 m x 0.25 mm, 0.2 µm film). Set carrier gas (H2 or He) to optimal flow rate. node1->node2 node3 Step 3: Method Parameters Set inlet and detector temperatures. Program the oven temperature gradient. node2->node3 node4 Step 4: Injection & Analysis Inject 1 µL of the sample. Acquire data. node3->node4 node5 Step 5: Data Review Integrate peaks and evaluate resolution. node4->node5

References

Technical Support Center: Degradation of Methyl 11-methyl-12(E)-octadecenoate During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Methyl 11-methyl-12(E)-octadecenoate, ensuring its stability during sample preparation is critical for accurate analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of unsaturated fatty acid methyl esters (FAMEs) like this compound are exposure to heat, oxygen, light, and incompatible pH conditions (both acidic and basic).[1][2] The presence of a double bond and a branched methyl group in its structure can influence its susceptibility to degradation.

Q2: How stable is this compound under normal laboratory conditions?

A2: According to available safety data, this compound is considered stable under normal storage and handling conditions.[3] However, prolonged exposure to ambient air and light should be minimized. For long-term storage, it is recommended to store the compound in a freezer.[4]

Q3: Can the ester group of this compound hydrolyze during sample preparation?

A3: Yes, the methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol (B129727).[5][6][7] The rate of hydrolysis is dependent on pH, temperature, and the presence of water.[5][6]

Q4: Is this compound prone to oxidation?

A4: As an unsaturated fatty acid methyl ester, it is susceptible to oxidation, particularly at the allylic positions relative to the double bond.[8] Exposure to oxygen, elevated temperatures, and light can initiate oxidative degradation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of new, unexpected peaks in GC-MS analysis. Thermal Degradation: High temperatures during sample evaporation or in the GC inlet can cause isomerization or fragmentation.- Use a gentle stream of nitrogen for solvent evaporation at low temperatures.- Optimize GC inlet temperature to ensure volatilization without degradation.
Oxidation: Exposure of the sample to air for extended periods.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Add an antioxidant (e.g., BHT) to the sample if compatible with the downstream analysis.- Store samples in amber vials to protect from light.[1]
Decrease in the peak area of this compound over time. Hydrolysis: Presence of water and acidic or basic residues in the sample.- Ensure all solvents are anhydrous.- Neutralize the sample to a pH of approximately 7 after any acidic or basic extraction steps.[2]
Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations.- Use silanized glassware to minimize adsorption.- Consider using polypropylene (B1209903) tubes for sample storage.
Inconsistent quantification results between replicate samples. Incomplete Derivatization (if applicable): If preparing the methyl ester from the corresponding fatty acid, the reaction may not have gone to completion.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Ensure all reagents are fresh and of high quality.
Sample Heterogeneity: Inadequate mixing of the sample before taking an aliquot for analysis.- Vortex or sonicate the sample thoroughly before analysis.

Summary of Stability Data for Unsaturated Fatty Acid Methyl Esters

While specific quantitative degradation data for this compound is limited, the following table summarizes the general stability of unsaturated FAMEs under various stress conditions.

Stress Condition Parameter Expected Outcome for Unsaturated FAMEs Potential Degradation Products
Thermal High Temperature (e.g., >100°C)Degradation, isomerization of the double bond.Isomers, shorter-chain fatty acid methyl esters, aldehydes, ketones.
Hydrolytic (Acidic) Low pH (e.g., pH < 4)Hydrolysis of the methyl ester.11-methyl-12(E)-octadecenoic acid, methanol.
Hydrolytic (Basic) High pH (e.g., pH > 8)Saponification (hydrolysis) of the methyl ester.Salt of 11-methyl-12(E)-octadecenoic acid, methanol.
Oxidative Exposure to O₂, peroxides, or radical initiatorsOxidation at the double bond and allylic positions.Hydroperoxides, epoxides, aldehydes, ketones, shorter-chain esters.
Photolytic Exposure to UV or visible lightPhoto-oxidation and isomerization.Isomers, oxidation products.

Experimental Protocols

Protocol 1: General Sample Preparation for Stability Analysis by GC-MS

This protocol outlines a general procedure for preparing this compound for GC-MS analysis, with precautions to minimize degradation.

  • Sample Dissolution: Accurately weigh a known amount of this compound and dissolve it in a high-purity, anhydrous solvent such as hexane (B92381) or ethyl acetate (B1210297) to a known concentration.

  • Inert Atmosphere: If possible, perform all sample manipulations under a stream of nitrogen or in a glove box to minimize exposure to oxygen.

  • Storage: Store stock solutions and prepared samples in amber, screw-cap vials with PTFE-lined septa at -20°C or lower.[2]

  • GC-MS Analysis:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar or polar phase column for FAME analysis).

    • Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation. A starting point could be 250°C, but this should be evaluated.

    • Use a temperature program that allows for the separation of the parent compound from potential degradation products.

    • Acquire mass spectra in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for accurate quantification of the parent compound.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol describes how to subject this compound to various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the initial solvent for GC-MS analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for defined time points.

    • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) if necessary, and analyze by GC-MS.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at a controlled high temperature (e.g., 80°C).

    • Withdraw aliquots at defined time points, cool to room temperature, and analyze.

  • Photodegradation:

    • Expose a clear vial containing the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze aliquots from both the exposed and control samples at defined time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating GC-MS method to identify and quantify the parent compound and any degradation products.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, Light, Heat Isomerization Isomerization This compound->Isomerization Heat, Light 11-methyl-12(E)-octadecenoic acid + Methanol 11-methyl-12(E)-octadecenoic acid + Methanol Hydrolysis->11-methyl-12(E)-octadecenoic acid + Methanol Hydroperoxides, Epoxides, Aldehydes, Ketones Hydroperoxides, Epoxides, Aldehydes, Ketones Oxidation->Hydroperoxides, Epoxides, Aldehydes, Ketones Geometric Isomers (Z-form) Geometric Isomers (Z-form) Isomerization->Geometric Isomers (Z-form)

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Start Unexpected Peaks in Chromatogram? Unexpected Peaks in Chromatogram? Start->Unexpected Peaks in Chromatogram? Check for Thermal Degradation Check for Thermal Degradation Unexpected Peaks in Chromatogram?->Check for Thermal Degradation Yes End End Unexpected Peaks in Chromatogram?->End No Optimize GC Inlet Temp Optimize GC Inlet Temp Check for Thermal Degradation->Optimize GC Inlet Temp Check for Oxidation Check for Oxidation Use Inert Atmosphere Use Inert Atmosphere Check for Oxidation->Use Inert Atmosphere Check for Hydrolysis Check for Hydrolysis Ensure Anhydrous Solvents & Neutral pH Ensure Anhydrous Solvents & Neutral pH Check for Hydrolysis->Ensure Anhydrous Solvents & Neutral pH Optimize GC Inlet Temp->Check for Oxidation Use Inert Atmosphere->Check for Hydrolysis Ensure Anhydrous Solvents & Neutral pH->End

Caption: A logical workflow for troubleshooting unexpected degradation.

References

Overcoming matrix effects in "Methyl 11-methyl-12(E)-octadecenoate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Methyl 11-methyl-12(E)-octadecenoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fatty acid methyl ester (FAME). Key properties are summarized below:

PropertyValue
Molecular Formula C20H38O2[1]
Molecular Weight 310.52 g/mol [1]
CAS Number 211239-44-0[1]
IUPAC Name Methyl (12E)-11-methyl-12-octadecenoate[1]
Appearance Solid[1]
Purity >98%[1]

Q2: What are the common analytical techniques for quantifying this compound?

The most common techniques for the analysis of FAMEs like this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[2][3]

  • Gas Chromatography (GC): GC is a preferred technique due to the volatility and thermal stability of FAMEs.[2][4] It offers high resolution and sensitivity.[3] Common detectors include Flame Ionization Detector (FID) and Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is another method that can be used for FAME analysis and can be advantageous for thermally labile compounds.[5][6]

Q3: What are matrix effects and how do they impact the quantification of my analyte?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source by co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of your quantitative results.[7] In biological samples, phospholipids (B1166683) are a primary cause of matrix effects.[7][9][10]

Q4: How can I determine if my analysis is affected by matrix effects?

You can assess matrix effects by comparing the analyte's response in a neat solution versus its response in a sample matrix extract. A common method is the post-extraction spike experiment:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Analyte dissolved in a clean solvent.

    • Set B (Blank Matrix Extract): A sample matrix processed through your entire sample preparation procedure without the analyte.

    • Set C (Post-Spiked Matrix): The blank matrix extract (Set B) spiked with the analyte at the same concentration as the neat standard (Set A).[11]

  • Analyze all three sets using your LC-MS or GC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set C) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The matrix effect percentage can be calculated as (MF - 1) * 100.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your experiments.

Visualizing the Troubleshooting Workflow

cluster_0 Troubleshooting Workflow for Matrix Effects Start Suspected Matrix Effect (Poor accuracy, precision, or sensitivity) Assess Assess Matrix Effect (Post-extraction spike experiment) Start->Assess Significant Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) Assess->Significant Optimize_Prep Optimize Sample Preparation (SPE, LLE, EMR-Lipid) Significant->Optimize_Prep Yes Proceed Proceed with Quantification Significant->Proceed No Optimize_Chrom Optimize Chromatography (Gradient, column, mobile phase) Optimize_Prep->Optimize_Chrom Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chrom->Use_IS Dilute Dilute Sample Use_IS->Dilute Reassess Re-assess Matrix Effect Dilute->Reassess Acceptable Is Matrix Effect Acceptable? Reassess->Acceptable Acceptable->Proceed Yes Further_Opt Further Optimization Required Acceptable->Further_Opt No

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Step-by-Step Troubleshooting

1. Poor Quantitative Performance Observed

If you observe poor accuracy, precision, or sensitivity in your results, matrix effects are a likely culprit.

2. Quantify the Matrix Effect

Perform a post-extraction spike experiment as described in FAQ Q4 to determine the extent of ion suppression or enhancement.

3. Implement Mitigation Strategies if Matrix Effect is Significant (>20%)

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering your analyte.

    • Solid-Phase Extraction (SPE): Offers better selectivity than liquid-liquid extraction and can be tailored to remove specific interferences.[12]

    • Liquid-Liquid Extraction (LLE): Classic methods like Folch or Bligh-Dyer are effective for lipid extraction but may co-extract interfering compounds.[12][13]

    • Enhanced Matrix Removal-Lipid (EMR-Lipid): A specialized technique that uses a combination of size exclusion and hydrophobic interactions to selectively remove lipids.[14]

    • Protein Precipitation (PPT): A simple method to remove proteins, but it is often insufficient for removing phospholipids which are a major source of matrix effects.[7][9]

  • Optimize Chromatographic Separation: Modifying your GC or LC method can help separate your analyte from co-eluting matrix components.

    • Adjust the elution gradient: A shallower gradient can improve the resolution between your analyte and interfering compounds.

    • Change the analytical column: A column with a different stationary phase may provide better separation. For FAME analysis by GC, polar columns like those with cyanopropyl siloxane or polyethylene (B3416737) glycol stationary phases are commonly used.[6]

    • Modify the mobile phase: For LC, adjusting the pH or organic solvent composition can alter the retention of both the analyte and matrix components.

  • Utilize an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7]

  • Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components.[11] However, ensure your analyte concentration remains above the instrument's limit of detection.

4. Re-evaluate the Matrix Effect

After implementing one or more of the above strategies, repeat the post-extraction spike experiment to determine if the matrix effect has been sufficiently minimized.

Experimental Protocols

Protocol 1: General Workflow for FAME Analysis

This protocol outlines the general steps for the quantification of this compound from a biological sample.

cluster_1 General FAME Analysis Workflow Sample_Collection Sample Collection (e.g., plasma, tissue) Lipid_Extraction Lipid Extraction (LLE, SPE, or EMR-Lipid) Sample_Collection->Lipid_Extraction Transesterification Transesterification (Conversion to FAMEs) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction Transesterification->FAME_Extraction Analysis GC-MS or LC-MS Analysis FAME_Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A typical experimental workflow for FAME analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up a lipid extract using SPE to reduce matrix effects.

  • Condition the SPE Cartridge:

    • Select an appropriate SPE sorbent (e.g., a reverse-phase C18 or a specialized lipid removal phase).

    • Wash the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration with a weaker solvent (e.g., water or a low percentage of organic solvent).

  • Load the Sample:

    • Load the lipid extract onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with a weak solvent to remove polar interferences while retaining the FAMEs.

  • Elute the FAMEs:

    • Elute the FAMEs from the cartridge using a stronger organic solvent.

  • Dry and Reconstitute:

    • Evaporate the elution solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your analytical instrument.

Quantitative Data Summary

The following table provides an illustrative comparison of the performance of different sample preparation methods in mitigating matrix effects for the quantification of this compound in human plasma. Note: This data is for illustrative purposes only.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (Ion Suppression)RSD (%) (n=6)
Protein Precipitation (PPT) 95 ± 5-45 ± 812.5
Liquid-Liquid Extraction (LLE) 88 ± 7-30 ± 68.2
Solid-Phase Extraction (SPE) 92 ± 4-15 ± 34.5
EMR-Lipid 90 ± 5-8 ± 23.1

References

Technical Support Center: Synthesis of Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 11-methyl-12(E)-octadecenoate.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound can arise from various factors, often related to the key olefination step required to form the C12-C13 trans-double bond. The most probable synthetic routes involve a Horner-Wadsworth-Emmons (HWE) or a Wittig reaction. This guide will address common issues in a question-and-answer format.

Question 1: My Horner-Wadsworth-Emmons (HWE) reaction is resulting in a low yield of the desired E-alkene. What are the potential causes and solutions?

Answer:

Low yields in the HWE reaction are a common issue. Several factors related to reagents, reaction conditions, and substrate stability can contribute to this problem. Below is a summary of potential causes and their corresponding solutions.

Potential Cause Suggested Solutions
Incomplete Deprotonation of the Phosphonate (B1237965) - Use a sufficiently strong and fresh base (e.g., NaH, n-BuLi). Ensure the base is not expired or improperly stored. - Ensure anhydrous reaction conditions as moisture will quench the base.
Instability of the Phosphonate Carbanion - Generate the carbanion at a low temperature (e.g., 0 °C or -78 °C) to improve stability before adding the aldehyde.
Low Reactivity of the Aldehyde - Ensure the aldehyde starting material is pure and free of corresponding carboxylic acid, which would quench the carbanion. - Steric hindrance around the aldehyde can slow the reaction; consider increasing the reaction temperature or time.
Poor E/Z Selectivity - Use phosphonates with less bulky ester groups (e.g., diethyl) to favor the E-alkene. - Employ sodium or lithium bases (e.g., NaH, n-BuLi) as they tend to favor the formation of the trans-alkene.[1] - Increasing the reaction temperature can also favor the thermodynamically more stable E-alkene.[1]
Side Reactions - The aldehyde may undergo self-condensation (aldol reaction) if the base is too strong or if the carbanion addition is too slow. Add the aldehyde slowly to the pre-formed phosphonate carbanion.
Difficult Product Isolation - The dialkylphosphate byproduct is generally water-soluble and can be removed by aqueous extraction.[2] If purification is difficult, consider alternative chromatographic techniques.

Question 2: I am using a Wittig reaction and observing a low yield. What should I troubleshoot?

Answer:

The Wittig reaction is another cornerstone for alkene synthesis, but it can be sensitive to several factors. Here are common problems and how to address them:

Potential Cause Suggested Solutions
Incomplete Ylide Formation - Ensure the use of a strong, fresh base (e.g., n-BuLi, NaH) in an anhydrous solvent.[3] - Confirm the phosphonium (B103445) salt is fully deprotonated before adding the aldehyde.
Ylide Instability - Non-stabilized ylides can be unstable.[3] Consider generating the ylide in situ in the presence of the aldehyde.[3]
Moisture and Air Sensitivity - Ylides are highly sensitive to moisture and oxygen.[3] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be strictly anhydrous.[3]
Suboptimal Reaction Conditions - Ylide formation is often best performed at low temperatures (0 °C or -78 °C).[3] The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.[3] - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Poor Stereoselectivity (favoring the Z-isomer) - For E-alkene synthesis, a stabilized ylide is generally preferred. If using a non-stabilized ylide, the Schlosser modification can be employed to favor the E-isomer.[4]
Difficult Purification - The triphenylphosphine (B44618) oxide byproduct can be difficult to separate from the desired product. Purification often requires careful column chromatography or recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of the double bond in my product?

A1: The stereochemistry of the double bond can be confirmed using spectroscopic methods. ¹H NMR spectroscopy is particularly useful, as the coupling constant (J-value) for trans-protons across a double bond is typically larger (around 12-18 Hz) than for cis-protons (around 6-12 Hz). Further confirmation can be obtained using techniques like GC-MS of derivatives or Fourier Transform Infrared (FTIR) spectroscopy.[6]

Q2: Are there alternative synthetic routes to consider if the olefination reaction consistently gives low yields?

A2: Yes, other methods for alkene synthesis exist, such as cross-metathesis reactions.[7] However, these often require specific catalysts and may have different substrate compatibility. For insect pheromone synthesis, various carbon-carbon coupling reactions and organo-transition metal chemistry approaches have also been explored.[8][9]

Q3: My final product is difficult to purify. What strategies can I use?

A3: Long-chain unsaturated methyl esters can be challenging to purify due to their non-polar nature and potential for isomerization.[10] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be an effective method for purifying these types of molecules.[11] Column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) can also be used to separate isomers based on the degree of unsaturation.[12]

Experimental Protocols

Proposed Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of the Phosphonate Precursor

  • React an appropriate haloalkane (e.g., a derivative of undecanoic acid) with triethyl phosphite (B83602) via an Arbuzov reaction to yield the corresponding diethyl phosphonate.

  • Purify the phosphonate by distillation under reduced pressure.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Under an inert atmosphere (N₂ or Ar), add the diethyl phosphonate (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the appropriate aldehyde (e.g., heptanal, 1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Troubleshooting_Workflow cluster_hwe HWE Troubleshooting cluster_wittig Wittig Troubleshooting cluster_purification Purification Strategies start Low Yield Observed check_reaction Identify Key Reaction Step (e.g., HWE or Wittig) start->check_reaction hwe HWE Reaction Issues check_reaction->hwe HWE Route wittig Wittig Reaction Issues check_reaction->wittig Wittig Route hwe_base Incomplete Deprotonation - Check base strength/freshness - Ensure anhydrous conditions hwe->hwe_base wittig_ylide Incomplete Ylide Formation - Check base strength/freshness - Ensure anhydrous conditions wittig->wittig_ylide hwe_stability Carbanion Instability - Generate at low temperature hwe_base->hwe_stability hwe_selectivity Poor E/Z Selectivity - Use Na or Li bases - Adjust temperature hwe_stability->hwe_selectivity purification Purification Issues hwe_selectivity->purification wittig_stability Ylide Instability - Generate in situ wittig_ylide->wittig_stability wittig_conditions Moisture/Air Sensitivity - Use inert atmosphere - Flame-dry glassware wittig_stability->wittig_conditions wittig_conditions->purification pur_byproduct Byproduct Removal - Aqueous wash for HWE - Chromatography for Wittig purification->pur_byproduct pur_isomer Isomer Separation - Ag-impregnated silica - Reversed-phase HPLC pur_byproduct->pur_isomer end Yield Optimized pur_isomer->end

Caption: Troubleshooting workflow for low yield in olefination reactions.

HWE_Pathway Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Product E-Alkene (Desired Product) Intermediate->Product Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Simplified Horner-Wadsworth-Emmons (HWE) reaction pathway.

References

"Methyl 11-methyl-12(E)-octadecenoate" co-elution with other FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on the co-elution of "Methyl 11-methyl-12(E)-octadecenoate" with other FAMEs.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its analysis challenging?

A1: this compound is a branched-chain monounsaturated Fatty Acid Methyl Ester (FAME) with the molecular formula C20H38O2. Its structure, containing both a methyl branch and a double bond, makes it a challenging analyte in complex FAME mixtures. These types of FAMEs are often found in bacterial samples. The primary challenge in its analysis is co-elution with other FAMEs that have similar chromatographic properties, leading to difficulties in accurate identification and quantification.

Q2: What is co-elution and why is it a problem in FAME analysis?

A2: Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping peaks. This is a significant issue in FAME analysis because it can lead to misidentification of compounds and inaccurate quantification of individual fatty acids. Complex samples, such as those from biological sources, often contain a wide variety of FAMEs, including saturated, unsaturated, branched-chain, and isomers (positional and geometric), increasing the likelihood of co-elution.

Q3: Which FAMEs are likely to co-elute with this compound?

A3: Predicting the exact co-eluting FAMEs without experimental data for the target compound is challenging. However, based on general elution patterns of FAMEs on common GC columns, potential co-eluting species with this compound (a C19-branched, C18-backbone unsaturated FAME) could include:

  • Other C19 FAMEs: Branched-chain saturated or unsaturated FAMEs with a similar overall carbon number.

  • C18 FAMEs: Highly unsaturated C18 FAMEs (e.g., C18:3, C18:4) or C18 FAMEs with other structural features that affect their polarity and volatility.

  • C20 FAMEs: Saturated or monounsaturated C20 FAMEs, as the methyl branch in the target compound can alter its retention time to be in the range of straight-chain FAMEs with a higher carbon number.

The likelihood of co-elution is highly dependent on the GC column's stationary phase and the analytical conditions.

Q4: What is Equivalent Chain Length (ECL) and how can it help in identifying my target FAME?

A4: Equivalent Chain Length (ECL) is a widely used method for identifying FAMEs. It relates the retention time of an unknown FAME to the retention times of a series of straight-chain saturated FAMEs. The ECL value is calculated based on the elution of the unknown peak relative to the known saturated standards.[1] Since the ECL value is characteristic for a specific FAME on a given stationary phase, it can be a powerful tool for tentative identification, especially for less common FAMEs like branched-chain unsaturated ones. By comparing the experimental ECL value of your peak of interest with published or database values (if available), you can increase confidence in its identification.

Troubleshooting Guide: Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve co-elution issues involving this compound.

Step 1: Confirm Co-elution

The first step is to determine if you indeed have a co-elution problem.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. While not definitive, poor peak shape can be an indicator of underlying co-eluting compounds.

  • GC-MS Analysis: If available, utilize a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). By examining the mass spectra across the peak, you can identify the presence of multiple components if they have different fragmentation patterns.

Step 2: Method Optimization

If co-elution is confirmed, optimizing your existing GC method is the most straightforward approach.

  • Temperature Program Adjustment:

    • Lower the Initial Temperature: A lower starting oven temperature can improve the separation of more volatile FAMEs that elute early in the chromatogram.

    • Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction of the analytes with the stationary phase, which can significantly enhance resolution. However, this will also lead to longer run times.

    • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.

  • Carrier Gas Flow Rate Optimization: Adjust the carrier gas flow rate (or linear velocity) to the optimal value for your column dimensions and carrier gas type (e.g., Helium, Hydrogen). Operating at the optimal flow rate maximizes column efficiency and, consequently, resolution.

Step 3: Column Selection

The choice of the GC column is critical for successful FAME separation. If method optimization does not resolve the co-elution, consider using a different column.

  • High Polarity Columns: For complex mixtures containing branched and unsaturated FAMEs, highly polar stationary phases are recommended.

    • Cyanopropyl Phases: Columns with high cyanopropyl content (e.g., HP-88, CP-Sil 88, SP-2560) are excellent for separating FAME isomers based on the degree of unsaturation and branching.

    • Ionic Liquid Phases: Ionic liquid columns (e.g., SLB-IL111) offer unique selectivity and high polarity, making them suitable for resolving complex FAME mixtures.[2]

  • Column Dimensions:

    • Longer Columns: Increasing the column length (e.g., from 30 m to 60 m or 100 m) increases the total number of theoretical plates, leading to better resolution.

    • Narrower Internal Diameter (ID): Columns with a smaller ID (e.g., 0.25 mm vs. 0.32 mm) provide higher efficiency.

Step 4: Advanced Techniques

For particularly challenging separations, advanced techniques may be necessary.

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher resolving power than single-column GC. This is especially useful for separating complex mixtures like bacterial FAMEs.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Bacterial Fatty Acid Methyl Ester (BAME) Analysis

This protocol is a standard method for the extraction and methylation of fatty acids from bacterial cells.[1][4]

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol, 150 mL deionized water

  • Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol

  • Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL deionized water

  • Screw-cap culture tubes (13x100 mm) with Teflon-lined caps

  • Water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification: Add 1.0 mL of Reagent 1 to the bacterial cell pellet in a culture tube. Cap tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex again for 5-10 seconds after the first 5 minutes of heating.

  • Methylation: Cool the tubes and add 2.0 mL of Reagent 2. Cap and vortex briefly. Heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes and add 1.25 mL of Reagent 3. Cap and mix on a rotary mixer for 10 minutes.

  • Phase Separation: Centrifuge the tubes at 2000 rpm for 10 minutes.

  • Base Wash: Transfer the upper organic phase to a new tube. Add 3.0 mL of Reagent 4, cap, and mix for 5 minutes.

  • Final Extraction: Centrifuge the tubes at 2000 rpm for 10 minutes. Transfer the upper organic phase to a GC vial for analysis.

Protocol 2: General GC-FID Method for FAME Analysis

This protocol provides a starting point for the analysis of FAMEs on a high-polarity column.

ParameterSetting
GC System Agilent 7890 GC (or equivalent) with FID
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Split Ratio 100:1
Oven Program Start at 140 °C, hold for 5 min, then ramp to 240 °C at 4 °C/min, hold for 15 min
Detector Temp 260 °C
Injection Volume 1 µL

Note: This is a general method and may require optimization for the specific sample and to resolve the co-elution of this compound.

Quantitative Data Summary

Due to the lack of specific published retention time and response factor data for this compound, a hypothetical table is provided below to illustrate how such data would be presented. The values are for illustrative purposes only and would need to be determined experimentally.

Table 1: Hypothetical Retention Times and ECL Values of Selected FAMEs on Different Stationary Phases

FAMEStationary Phase A (e.g., HP-88)Stationary Phase B (e.g., DB-WAX)
Retention Time (min) ECL
Methyl palmitate (C16:0)15.216.00
Methyl stearate (B1226849) (C18:0)18.518.00
Methyl oleate (B1233923) (C18:1n9c)18.818.35
This compound 19.218.60
Methyl nonadecanoate (B1228766) (C19:0)20.119.00
Methyl arachidate (B1238690) (C20:0)21.520.00

Note: Values for the target compound are hypothetical and for illustrative purposes.

Visualizations

Troubleshooting Workflow for FAME Co-elution

CoElution_Troubleshooting start Suspected Co-elution (e.g., Peak Shouldering, Asymmetry) confirm Confirm Co-elution (GC-MS Analysis) start->confirm optimize Optimize GC Method confirm->optimize temp_prog Adjust Temperature Program - Lower Initial Temp - Slower Ramp Rate - Isothermal Hold optimize->temp_prog Yes flow_rate Optimize Carrier Gas Flow Rate optimize->flow_rate Yes check_resolution Resolution Improved? temp_prog->check_resolution flow_rate->check_resolution change_column Change GC Column check_resolution->change_column No resolved Co-elution Resolved check_resolution->resolved Yes high_polarity Select High Polarity Column (e.g., Cyanopropyl, Ionic Liquid) change_column->high_polarity Yes column_dims Adjust Column Dimensions - Longer Column - Narrower ID change_column->column_dims Yes not_resolved Issue Persists change_column->not_resolved No advanced_tech Consider Advanced Techniques (e.g., GCxGC) high_polarity->advanced_tech column_dims->advanced_tech advanced_tech->resolved

Caption: A flowchart outlining the systematic steps for troubleshooting co-elution issues in FAME analysis.

Logical Relationship for FAME Separation on Polar GC Columns

FAME_Separation_Logic elution_order Elution Order on Polar Columns (e.g., Cyanopropyl) chain_length Increasing Chain Length (Increases Retention Time) elution_order->chain_length unsaturation Increasing Unsaturation (Increases Retention Time) elution_order->unsaturation branching Methyl Branching (Decreases Retention Time vs. Straight Chain of same total carbons) elution_order->branching cis_trans Cis vs. Trans Isomers (Cis isomers have longer retention times) elution_order->cis_trans

Caption: Factors influencing the elution order of FAMEs on polar gas chromatography columns.

References

Technical Support Center: Analysis of Methyl 11-methyl-12(E)-octadecenoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 11-methyl-12(E)-octadecenoate and other fatty acid methyl esters (FAMEs). Our goal is to help you enhance the sensitivity and accuracy of your mass spectrometry (MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in detecting this compound and other FAMEs by MS?

A1: The primary challenge is their inherent low ionization efficiency, especially with electrospray ionization (ESI), which is a common technique for LC-MS. This can lead to poor sensitivity and difficulty in detecting low-abundance species. Additionally, the presence of numerous isomers in biological samples can complicate identification and quantification.

Q2: Which ionization technique is most sensitive for FAME analysis?

A2: The choice of ionization technique significantly impacts sensitivity. While Electron Ionization (EI) is standard for GC-MS, it can cause extensive fragmentation, sometimes leading to the absence of a molecular ion, which is crucial for identification.[1][2] For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) often provide better sensitivity for less polar molecules like FAMEs compared to ESI.[2] Chemical Ionization (CI) in GC-MS is a softer technique than EI and can help in preserving the molecular ion.[3]

Q3: Can derivatization improve the sensitivity of this compound detection?

A3: Yes, derivatization is a key strategy to enhance detection sensitivity. By chemically modifying the molecule, you can improve its ionization efficiency. Charge-reversal derivatization, which introduces a permanently charged group, can lead to significant improvements in sensitivity, sometimes by orders of magnitude.[4] Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been shown to increase ionization efficiency by 10- to 30-fold for some fatty acids.[5]

Q4: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

A4: Both GC-MS and LC-MS can be used for FAME analysis, and the choice depends on the specific requirements of your experiment.

  • GC-MS is a classic and robust technique for FAMEs, offering high chromatographic resolution.[3] It is often coupled with EI or CI.

  • LC-MS is advantageous for less volatile or thermally sensitive molecules.[6] Coupled with ESI, APCI, or APPI, it offers versatility. For enhanced sensitivity in complex matrices, LC-MS/MS is often the preferred method.[4][7]

Q5: What is Multiple Reaction Monitoring (MRM) and how can it help?

A5: MRM is a tandem mass spectrometry (MS/MS) technique that provides high sensitivity and selectivity.[7] It involves isolating a specific precursor ion (e.g., the molecular ion of your target FAME), fragmenting it, and then detecting a specific fragment ion. This targeted approach minimizes background noise and is excellent for quantifying low-level analytes in complex samples.[2][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Poor ionization efficiency.2. Inefficient extraction from the sample matrix.3. Degradation of the analyte during sample preparation or analysis.4. Suboptimal MS source parameters.1. Derivatize your sample: Use a derivatizing agent to improve ionization (see Q3 in FAQs).2. Optimize extraction: Ensure your extraction protocol is suitable for FAMEs. A liquid-liquid extraction with a nonpolar solvent like hexane (B92381) is common.[8]3. Check sample stability: Minimize sample heating and exposure to strong acids/bases. Store extracts at low temperatures (-20°C or -80°C).[8][9]4. Tune MS source parameters: Optimize parameters like spray voltage, gas flows, and temperatures for your specific instrument and analyte.
High Background Noise / Poor Signal-to-Noise Ratio 1. Matrix effects from co-eluting compounds.2. Contamination from solvents, glassware, or sample preparation reagents.3. Inappropriate ionization mode for the analyte and matrix.1. Improve chromatographic separation: Optimize your GC or LC method to separate the analyte from interfering compounds.2. Use MS/MS with MRM: This will significantly improve selectivity and reduce background noise.[7]3. Clean your system and use high-purity reagents: Ensure all materials are free from contaminants.4. Switch ionization source: Consider APCI or APPI if you are using ESI with a nonpolar mobile phase.[2]
Difficulty in Distinguishing Isomers 1. Insufficient chromatographic resolution.2. Similar fragmentation patterns in MS/MS.1. Use a specialized GC column: For GC-MS, columns with a highly polar stationary phase are designed for FAME isomer separation.[10]2. Optimize LC gradient: For LC-MS, a long, shallow gradient can improve the separation of closely eluting isomers.3. Consider derivatization for structural elucidation: Certain derivatives can yield diagnostic fragment ions that help in identifying double bond positions.
Poor Reproducibility 1. Inconsistent sample preparation.2. Variability in derivatization reaction yield.3. Instrument instability.1. Standardize your workflow: Use a detailed, step-by-step protocol for all samples.[8]2. Use an internal standard: Add a stable isotope-labeled version of your analyte or a closely related compound at the beginning of your sample preparation to correct for variations.[8]3. Perform regular instrument maintenance and calibration: Ensure your MS is performing optimally.

Quantitative Data Summary

Method Technique Reported Sensitivity/Detection Limit Reference
DerivatizationCharge-reversal derivatization with AMPP for LC-ESI-MS/MS10- to 30-fold increase in ionization efficiency. LOQs ranging from 0.05 to 6.0 pg.[5]
DerivatizationPicolyamide formation for LC-ESI-MS2- to 10-fold improvement in sensitivity compared to conventional tandem MS, with a limit of detection in the low femtomole range.[11]
Ionization Technique ComparisonGC-MS/MS (MRM mode)Method detection limits for FAMEs from 0.003–0.72 µg/L.[7]
Ionization Technique ComparisonGC-APCI-MSLimits of detection from 30 to 300 nM for a broad range of fatty acids.[12]
Ionization Technique ComparisonLC-APPI-MS vs LC-APCI-MSAPPI can be 2-4 times more intense than APCI in terms of signal-to-noise, leading to better detection limits for lipids.[2]
Ionization Technique ComparisonGC-PCI-MRM vs GC-EI-MRMPCI-MRM mode provided better results for unsaturated fatty acids, with a more than tenfold improvement in sensitivity for some FAMEs with one double bond.[13]

Experimental Protocols

Protocol 1: General Workflow for Branched-Chain Fatty Acid Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of branched-chain fatty acids from biological samples, adapted for high sensitivity using LC-MS/MS.

1. Sample Preparation and Lipid Extraction:

  • For tissues, weigh approximately 50 mg. For cells, use at least 1x10^7 cells.[4]

  • Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

  • Add an internal standard (e.g., a stable isotope-labeled version of a similar branched-chain fatty acid).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification (Hydrolysis of Esters):

  • To the dried lipid extract, add a solution of KOH in methanol.

  • Heat the mixture to hydrolyze any esterified fatty acids to their free fatty acid form.

  • Acidify the solution to protonate the fatty acids.

3. Derivatization (for enhanced sensitivity):

  • To the free fatty acids, add a derivatizing agent such as AMPP to introduce a permanent positive charge.

  • Follow the specific reaction conditions (temperature, time) for the chosen derivatization reagent.

4. LC-MS/MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., methanol/water).

  • Inject the sample onto a reverse-phase C18 column.

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate.

  • Operate the mass spectrometer in positive ion mode using ESI.

  • Set up an MRM method to detect the specific precursor-to-product ion transition for the derivatized this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Chemical Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Chloroform/Methanol Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Saponification Saponification (Hydrolysis) Drying->Saponification Derivatization Derivatization (e.g., with AMPP) Saponification->Derivatization LC_Separation LC Separation (Reverse Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for sensitive FAME analysis.

troubleshooting_logic Start Low/No MS Signal Check_Ionization Is Ionization Method Optimal? Start->Check_Ionization Check_SamplePrep Is Sample Prep Efficient? Check_Ionization->Check_SamplePrep Yes Derivatize Consider Derivatization Check_Ionization->Derivatize No Check_MS_Params Are MS Parameters Tuned? Check_SamplePrep->Check_MS_Params Yes Optimize_Extraction Optimize Extraction Protocol Check_SamplePrep->Optimize_Extraction No Tune_Source Tune Source Parameters Check_MS_Params->Tune_Source No Good_Signal Signal Improved Check_MS_Params->Good_Signal Yes Switch_Ion_Source Try APCI or APPI Derivatize->Switch_Ion_Source Switch_Ion_Source->Check_SamplePrep Use_Internal_Std Use Internal Standard Optimize_Extraction->Use_Internal_Std Use_Internal_Std->Check_MS_Params Tune_Source->Good_Signal

Caption: Troubleshooting logic for low MS signal.

References

"Methyl 11-methyl-12(E)-octadecenoate" sample storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of stability issues related to Methyl 11-methyl-12(E)-octadecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a freezer, under desiccating conditions.[1][2] The recommended long-term storage temperature is -20°C.[1] For short-term storage, 2-8°C is also acceptable.[3][4] The product can be stored for up to 12 months under appropriate conditions.[1]

Q2: What are the primary stability concerns for this compound?

As an unsaturated fatty acid methyl ester, the primary stability concern for this compound is oxidation.[5][6] The double bond in the molecule is susceptible to reacting with oxygen, which can lead to the formation of peroxides, aldehydes, and other degradation products. This can compromise the purity and integrity of the sample.

Q3: How can I minimize the risk of oxidation during handling?

To minimize oxidation, it is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon. Avoid prolonged exposure to air and light.[7] Use clean, dry glassware and equipment.

Q4: Are there any incompatible materials I should avoid?

Yes, you should avoid contact with strong oxidizing agents and strong bases, as these can accelerate the degradation of the compound.[3][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in analytical chromatography (e.g., GC-MS, HPLC). Sample degradation due to oxidation.1. Verify the storage conditions and age of the sample. 2. Prepare a fresh standard from a new, unopened vial for comparison. 3. Handle the sample under an inert atmosphere and minimize exposure to air and light.
Change in physical appearance (e.g., color, viscosity). Significant sample degradation.1. Discard the sample as its integrity is likely compromised. 2. Review storage and handling procedures to prevent future degradation.
Inconsistent experimental results. Sample instability leading to variable purity.1. Perform a quality control check on the sample using a suitable analytical method (see Experimental Protocols). 2. If degradation is confirmed, use a fresh sample and adhere strictly to proper storage and handling protocols.

Experimental Protocols

Protocol 1: Assessment of Sample Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • Autosampler vials with inert caps

Procedure:

  • Prepare a stock solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Set up the GC-MS method with an appropriate temperature program to resolve the fatty acid methyl ester and potential degradation products.

  • Inject the sample and acquire the data.

  • Analyze the resulting chromatogram and mass spectrum to identify the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Determination of Peroxide Value

Objective: To quantify the extent of oxidation in the this compound sample.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent

  • Saturated potassium iodide solution

  • Standardized sodium thiosulfate (B1220275) solution

  • Starch indicator solution

Procedure:

  • Accurately weigh a known amount of the sample into a flask.

  • Add the acetic acid-chloroform solvent and swirl to dissolve.

  • Add the saturated potassium iodide solution, and let the mixture stand in the dark for a few minutes.

  • Add deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

  • Add the starch indicator solution and continue the titration until the blue color disappears.

  • Calculate the peroxide value based on the volume of sodium thiosulfate solution used.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results or Suspected Degradation check_storage 1. Verify Storage Conditions (-20°C, desiccated, dark) start->check_storage check_handling 2. Review Handling Procedures (Inert atmosphere, minimal exposure to air/light) check_storage->check_handling analytical_qc 3. Perform Analytical QC (e.g., GC-MS, Peroxide Value) check_handling->analytical_qc degradation_confirmed Degradation Confirmed? analytical_qc->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No discard_sample 4. Discard Compromised Sample degradation_confirmed->discard_sample Yes troubleshoot_experiment Troubleshoot other experimental parameters no_degradation->troubleshoot_experiment end End: Proceed with Experiment using a Validated Sample troubleshoot_experiment->end implement_best_practices 5. Implement Best Practices for Storage and Handling with New Sample discard_sample->implement_best_practices implement_best_practices->end

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl 11-methyl-12(E)-octadecenoate, a long-chain fatty acid methyl ester (FAME), is critical for research and development in various fields, including lipidomics and drug development. The validation of the analytical method used is paramount to ensure the reliability and reproducibility of results. This guide provides a comparative overview of common analytical techniques for the analysis of FAMEs, with a focus on method validation parameters as outlined by regulatory bodies such as the FDA and ICH.[1][2][3][4][5][6][7][8][9][10]

Comparison of Analytical Methods

Data Presentation: Performance Comparison of Analytical Methods for FAME Analysis

The following tables summarize typical performance characteristics for the analytical methods discussed. The data presented is representative of values found in the literature for the analysis of long-chain FAMEs and serves as a comparative guide.

Table 1: Gas Chromatography (GC-FID and GC-MS)

Validation ParameterGC-FIDGC-MS
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 95-105%95-105%
Precision (%RSD) < 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range
Specificity Good, based on retention timeExcellent, based on retention time and mass spectrum[19][20][21]

Table 2: High-Performance Liquid Chromatography (HPLC-UV/RI)

Validation ParameterHPLC-UVHPLC-RI
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) µg/mL to ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) µg/mL to ng/mL rangeµg/mL range
Specificity Moderate, dependent on chromophoreLow, non-specific

Table 3: Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Validation Parameter¹H-NMR
Linearity (R²) >0.99
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 10%
Limit of Detection (LOD) mg/mL to µg/mL range
Limit of Quantitation (LOQ) mg/mL to µg/mL range
Specificity Excellent, based on unique proton signals[16]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantitative analysis of FAMEs.[11][14]

1. Sample Preparation (Transesterification):

  • If starting from the corresponding fatty acid or triglyceride, a derivatization step to form the methyl ester is required. A common method is base-catalyzed transesterification.[14]

  • Dissolve the lipid sample in a suitable solvent (e.g., toluene).

  • Add a solution of sodium methoxide (B1231860) in methanol (B129727) and heat.

  • Neutralize the reaction with acid and extract the FAMEs with a non-polar solvent like hexane (B92381).

  • Dry the hexane extract and reconstitute in a known volume for GC analysis.

2. GC-FID Conditions:

  • Column: A polar capillary column, such as one with a cyanopropyl-based stationary phase, is recommended for good resolution of FAME isomers.[14][22]

  • Inlet: Split/splitless injector at a temperature of 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 240°C to elute the long-chain FAMEs.[23]

  • Detector: Flame Ionization Detector (FID) at a temperature of 280-300°C.[22]

3. Validation Parameters to Assess:

  • Linearity: Prepare a series of calibration standards of this compound in hexane and inject them into the GC-FID system. Plot the peak area versus concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovered.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).

  • Specificity: Inject potential interfering substances (e.g., other FAME isomers, matrix components) to ensure they do not co-elute with the analyte peak. For enhanced specificity, GC-MS can be used.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio of the chromatogram.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable alternative to GC, particularly for analytes that are thermally labile. For FAMEs, which lack a strong UV chromophore, detection can be challenging. UV detection is typically performed at low wavelengths (around 205 nm).[11][13]

1. Sample Preparation:

  • Sample preparation is similar to that for GC analysis, though derivatization may not always be necessary if analyzing the free fatty acid, depending on the chosen HPLC method. For FAME analysis, the same transesterification protocol can be used.

  • The final sample should be dissolved in the mobile phase.

2. HPLC-UV Conditions:

  • Column: A reverse-phase C18 column is commonly used for the separation of FAMEs.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is often employed.[11][13]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.[11][13]

  • Detector: UV detector set to a low wavelength, such as 205 nm.[11][13]

3. Validation Parameters to Assess:

  • The validation parameters (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ) are assessed in a similar manner to the GC-FID method, by injecting a series of standards and quality control samples.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, in accordance with ICH and FDA guidelines.[3][5][7][10]

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Method Validation Execution cluster_2 Phase 3: Documentation & Implementation A Define Analytical Method Requirements B Develop Analytical Method A->B C Define Validation Protocol & Acceptance Criteria B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Compile Validation Report J->K L Implement Validated Method for Routine Use K->L

Caption: Workflow for the validation of an analytical method.

This guide provides a framework for the validation of an analytical method for this compound. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is essential to follow established regulatory guidelines to ensure the generation of high-quality, reliable, and reproducible data.

References

A Comparative Guide to the Analysis of Methyl 11-methyl-12(E)-octadecenoate: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative and qualitative analysis of lipid compounds is critical. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), for the analysis of Methyl 11-methyl-12(E)-octadecenoate, a branched-chain fatty acid methyl ester (FAME). This comparison is supported by established principles of FAME analysis to aid in selecting the most appropriate method for specific research needs.

While Gas Chromatography (GC) is a fundamental technique for separating volatile and semi-volatile compounds, the choice of detector—FID or MS—significantly impacts the nature and quality of the data obtained. GC-FID is a widely used method for the quantitative analysis of FAMEs, known for its robustness and reliability.[1][2][3][4] In contrast, GC-MS provides not only quantitative data but also structural information, making it invaluable for compound identification and analysis in complex samples.[1][2][5]

Quantitative Performance Comparison

The selection of an analytical technique often hinges on its quantitative performance characteristics. The following table summarizes the key quantitative metrics for GC-FID and GC-MS in the context of FAME analysis.

Performance MetricGC-FIDGC-MSKey Considerations
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.FID provides a response proportional to the number of carbon atoms, while MS provides structural information.
Selectivity Low; responds to nearly all organic compounds.High; can selectively monitor for specific ions, reducing matrix interference.GC-MS is advantageous for complex biological samples where co-elution is likely.[1][2]
Sensitivity High, typically in the picogram (pg) range.Very high, can reach femtogram (fg) levels, especially in Selected Ion Monitoring (SIM) mode.GC-MS generally offers superior sensitivity.[1][2]
Linearity Excellent, wide linear dynamic range.Good, but can be narrower than FID.FID is often preferred for applications requiring quantification over a broad concentration range.
Precision High instrumental precision.[1][2]Good to high, dependent on the operational mode (Scan vs. SIM).Both techniques offer good reproducibility for quantitative analysis.
Compound Identification Based solely on retention time comparison with standards.Confirmatory identification based on mass spectra and retention time.MS provides a higher degree of confidence in compound identification.
Cost & Complexity Lower initial cost and simpler operation.Higher initial cost and more complex operation and maintenance.The choice may be influenced by budget and available technical expertise.
Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation (Derivatization):

Prior to GC analysis, the parent fatty acid, 11-methyl-12(E)-octadecenoic acid, must be converted to its methyl ester, this compound. This is a common derivatization step for fatty acids to increase their volatility for GC analysis.[3][6] A common method is transesterification using an acid or base catalyst.

GC-FID Protocol:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[7]

  • Injector: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) at 250°C.[5]

  • Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or similar (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 10 min.

  • Detector: Flame Ionization Detector (FID) at 300°C.[5]

  • Data Acquisition: Peak areas are integrated and quantified against a calibration curve prepared from a certified standard of this compound.

GC-MS Protocol:

  • Gas Chromatograph: A system such as a Thermo Scientific TRACE 1310 GC coupled to an ISQ single quadrupole MS or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: Similar to GC-FID, a polar capillary column is used (e.g., TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode:

      • Full Scan: Mass range of m/z 50-500 for qualitative analysis and library matching.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.[1][2]

Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for analyzing this compound and comparing the results from GC-FID and GC-MS.

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison cluster_output Reporting Sample Lipid Sample containing 11-methyl-12(E)-octadecenoic acid Derivatization Transesterification to This compound Sample->Derivatization GC_FID GC-FID Analysis Derivatization->GC_FID GC_MS GC-MS Analysis Derivatization->GC_MS Data_FID Quantitative Data (Peak Area vs. Concentration) GC_FID->Data_FID Data_MS Quantitative Data (SIM) Qualitative Data (Mass Spectrum) GC_MS->Data_MS Comparison Comparative Analysis: Sensitivity, Linearity, Precision Data_FID->Comparison Data_MS->Comparison Report Final Report: Method Validation & Selection Comparison->Report

Caption: Workflow for the comparative analysis of this compound using GC-FID and GC-MS.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the study.

  • GC-FID is a robust, reliable, and cost-effective choice for routine quantitative analysis where the identity of the analyte is already established and the sample matrix is relatively clean. Its wide linear range is a significant advantage for assays covering a broad range of concentrations.

  • GC-MS is the preferred method when unambiguous identification is required, or when analyzing complex samples where matrix interference is a concern.[1][2] Its superior sensitivity and selectivity, particularly in SIM mode, make it ideal for trace-level quantification and confirmatory analysis. The ability to provide structural information is a key advantage that GC-FID cannot offer.[1][2]

For comprehensive studies in drug development and research, a combination of both techniques can be highly effective. GC-MS can be used for initial identification and method development, while the more economical GC-FID can be employed for subsequent routine and high-throughput quantitative analyses.

References

A Comparative Guide: Methyl 11-methyl-12(E)-octadecenoate vs. Straight-Chain Fatty Acid Methyl Esters in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid methyl esters (FAMEs) are a diverse class of molecules with a wide range of industrial and biological applications. Their structural characteristics, such as chain length, degree of saturation, and branching, play a crucial role in determining their physicochemical properties and biological activities. This guide provides a comparative analysis of the branched-chain FAME, Methyl 11-methyl-12(E)-octadecenoate, and its straight-chain counterparts, focusing on their potential implications in biological systems.

Due to a significant lack of published biological data for this compound, this guide will utilize data from structurally related branched-chain fatty acids, such as isostearic acid and phytanic acid, as a proxy for comparative purposes. This approach allows for a foundational understanding of how methyl branching may influence biological activity relative to well-characterized straight-chain FAMEs like methyl stearate (B1226849), methyl oleate (B1233923), and methyl linoleate.

Structural Differences

The primary distinction between this compound and straight-chain FAMEs lies in the presence of a methyl group on the carbon chain. This branching introduces a steric hindrance that affects the molecule's shape and ability to pack closely with neighboring molecules.

Structural Comparison of FAMEs cluster_0 This compound (Branched-Chain) cluster_1 Straight-Chain FAMEs Branched_FAME CH3-(CH2)4-CH=CH-CH(CH3)-(CH2)9-COOCH3 Methyl_oleate Methyl oleate (C18:1) CH3-(CH2)7-CH=CH-(CH2)7-COOCH3 Methyl_stearate Methyl stearate (C18:0) CH3-(CH2)16-COOCH3

Figure 1: Structural comparison of a branched-chain FAME with straight-chain FAMEs.

Impact on Biological Membranes

One of the most significant implications of fatty acid structure is its effect on the fluidity and integrity of cell membranes.

  • Straight-chain saturated FAMEs , like methyl stearate, can be readily incorporated into the phospholipid bilayer, where their linear structure allows for tight packing. This increases van der Waals interactions between adjacent acyl chains, leading to a more ordered and rigid membrane.

  • Straight-chain unsaturated FAMEs , such as methyl oleate, contain kinks in their acyl chains due to the presence of double bonds. These kinks disrupt the tight packing of the lipid molecules, thereby increasing membrane fluidity.

  • Branched-chain FAMEs , including the representative isostearic acid, introduce a methyl group that sterically hinders close packing of the acyl chains[1]. This disruption is thought to increase membrane fluidity, similar to the effect of unsaturation[2].

Impact of FAME Structure on Membrane Fluidity cluster_0 Straight-Chain Saturated FAME (e.g., Methyl Stearate) cluster_1 Branched-Chain FAME (e.g., this compound) Cell_Membrane Cell Membrane Saturated_FAME Increased Packing Branched_FAME Disrupted Packing Decreased_Fluidity Decreased Fluidity Saturated_FAME->Decreased_Fluidity Increased_Fluidity Increased Fluidity Branched_FAME->Increased_Fluidity

Figure 2: Theoretical impact of FAME structure on cell membrane fluidity.

Comparative Biological Activities

While specific data for this compound is unavailable, a comparison of the known biological activities of representative straight-chain and branched-chain FAMEs can provide valuable insights.

Antimicrobial Activity

Several FAMEs have demonstrated antimicrobial properties. The efficacy is often dependent on the chain length and degree of saturation.

Compound/ExtractOrganismActivityReference
Straight-Chain FAMEs
Methyl oleateE. coli (ESBL producing)Inhibitory[3]
K. pneumoniae (ESBL producing)Inhibitory[3]
Methyl linoleateParacoccidioides spp.MIC: 15.6-500 µg/mL[4]
Candida glabrataMIC: 15.6 µg/mL[4]
Candida kruseiMIC: 15.6 µg/mL[4]
FAME extract of Excoecaria agallocha (rich in palmitic and lauric acid methyl esters)Bacillus subtilisMIC: 0.125 mg/mL
Staphylococcus aureusMIC: 0.125 mg/mL
Branched-Chain FAMEs
Isostearic AcidData not available--
Phytanic AcidData not available--

Note: MIC = Minimum Inhibitory Concentration.

Cytotoxicity

The cytotoxic effects of FAMEs are crucial for drug development, particularly in oncology.

CompoundCell LineActivity (IC₅₀)Reference
Straight-Chain FAMEs
Methyl oleateA549 (human lung carcinoma)625 µg/mL (48h)[3]
Stearic acidHs578t, MDA-MB-435, MDA-MB-231 (human breast cancer)Induces apoptosis[5]
Branched-Chain FAMEs
Isostearic Acid-Acute oral LD₅₀ in rats > 32 ml/kg[6]
Phytanic AcidRat hippocampal astrocytesInduces cell death

Note: IC₅₀ = Half-maximal inhibitory concentration; LD₅₀ = Median lethal dose.

Antioxidant Activity

The ability of FAMEs to scavenge free radicals is another area of interest.

Compound/ExtractAssayActivity (IC₅₀)Reference
Straight-Chain FAMEs
FAMEs from vegetable oils (soybean, corn, sunflower)DPPH1.86-9.42 µg/mL[7]
Branched-Chain FAMEs
Isostearic acid methyl esterOxygen absorption test18 times more stable than soybean FAMEs[8]

Note: DPPH = 2,2-diphenyl-1-picrylhydrazyl assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination Start Prepare serial dilutions of FAME in a 96-well plate Inoculate Inoculate each well with a standardized bacterial/fungal suspension Start->Inoculate Incubate Incubate at the appropriate temperature and time Inoculate->Incubate Observe Visually inspect for turbidity or measure absorbance to determine growth Incubate->Observe Result MIC is the lowest concentration with no visible growth Observe->Result

Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the FAME in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the FAME stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the FAME that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FAME for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product[9].

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells[3][10].

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Prepare different concentrations of the FAME in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add the FAME solutions to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The antioxidant compound will reduce the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.

  • Measure the decrease in absorbance at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined[11].

Conclusion

The structural differences between branched-chain and straight-chain fatty acid methyl esters fundamentally influence their physical properties and, consequently, their interactions with biological systems. While straight-chain FAMEs have been more extensively studied, revealing a range of activities from antimicrobial to cytotoxic effects, the biological profile of this compound remains largely unexplored.

Based on the general principles of lipid biochemistry, it is plausible to hypothesize that the methyl branch in this compound would increase membrane fluidity, potentially altering membrane protein function and cellular signaling pathways. This structural feature could also influence its metabolic fate and accessibility to intracellular targets.

The provided data on representative straight-chain and branched-chain FAMEs offer a preliminary framework for predicting the potential biological activities of this compound. However, further empirical studies are imperative to elucidate its specific effects and to validate these predictions. The experimental protocols detailed in this guide provide a starting point for such investigations. As research in this area progresses, a more direct and comprehensive comparison will become possible, paving the way for the potential application of this and other branched-chain FAMEs in research and drug development.

References

Unveiling a Putative Pheromone: A Comparative Study of Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Methyl 11-methyl-12(E)-octadecenoate in the context of insect chemical communication reveals a notable absence of direct evidence for its role as a pheromone component. Despite its structural similarities to known fatty acid-derived insect pheromones, extensive literature searches have not yielded specific experimental data on its biological activity, biosynthesis, or reception by insects. This guide, therefore, provides a comparative analysis of this compound against the backdrop of established methyl-branched and unsaturated fatty acid ester pheromones, highlighting it as a potential, yet unverified, semiochemical.

Chemical Identity and Properties

This compound is a fatty acid methyl ester with a methyl branch at the C11 position and a trans double bond between C12 and C13. Its chemical structure suggests it could be a derivative of fatty acid metabolism, a common origin for many insect pheromones.

PropertyValue
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.52 g/mol
CAS Number 211239-44-0
Appearance Solid
Synonyms Methyl (12E)-11-methyl-12-octadecenoate, (E)-11-Methyl-12-octadecenoic acid methyl ester

Comparison with Known Pheromone Components

While specific data for this compound is lacking, a comparison with structurally related, known pheromone components can offer insights into its potential function. Many insect pheromones are fatty acid derivatives, often with methyl branches, which play a crucial role in the specificity of the chemical signal.

Pheromone ComponentChemical StructureInsect SpeciesFunction
Methyl (Z)-9-hexadecenoate C₁₇H₃₂O₂Tineola bisselliella (Webbing clothes moth)Male-produced sex pheromone component that attracts both males and females.[1]
Hexadecanoic acid methyl ester C₁₇H₃₄O₂Tineola bisselliella (Webbing clothes moth)Male-produced sex pheromone component that attracts both males and females.[1]
(Z)-11-tetradecenyl acetate (B1210297) & (E)-11-tetradecenyl acetate C₁₆H₃₀O₂Argyrotaenia velutinana (Redbanded leafroller moth)Major and minor components of the female-produced sex pheromone blend.[2]
(E)-11-tetradecen-1-ol & (E)-11-hexadecenyl acetate C₁₄H₂₈O & C₁₈H₃₄O₂Light Brown Apple MothComponents of a four-part pheromone blend that attracts males.[3]
3-Methylheptacosane C₂₈H₅₈Lariophagus distinguendus (Parasitic wasp)Key component of the contact sex pheromone.[3]

Potential Biosynthesis and Signaling

The biosynthesis of fatty acid-derived pheromones in insects is a well-studied process. It typically begins with acetyl-CoA and involves a series of elongation and desaturation steps catalyzed by specific enzymes. Methyl branches are often introduced by substituting a malonyl-CoA with a methylmalonyl-CoA during fatty acid synthesis.

A generalized pathway for the biosynthesis of a hypothetical methyl-branched fatty acid pheromone is depicted below.

Pheromone Biosynthesis acetyl_coa Acetyl-CoA fatty_acid_synthase Fatty Acid Synthase acetyl_coa->fatty_acid_synthase methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fatty_acid_synthase Incorporation of methyl branch elongation Elongation (Malonyl-CoA) fatty_acid_synthase->elongation desaturation Desaturation (Desaturase) elongation->desaturation reduction Reduction (Reductase) desaturation->reduction esterification Esterification reduction->esterification pheromone Methyl-branched Unsaturated Fatty Acid Methyl Ester esterification->pheromone

A generalized biosynthetic pathway for methyl-branched fatty acid-derived pheromones.

The reception of pheromone signals in insects involves olfactory receptor neurons housed in sensilla, typically on the antennae. The pheromone molecule binds to a specific odorant receptor, triggering a signal transduction cascade that leads to a nerve impulse.

Experimental Protocols for Pheromone Identification and Characterization

To ascertain the potential pheromonal activity of this compound, a series of established experimental protocols would need to be employed.

Electroantennography (EAG)

This technique measures the electrical response of an insect's antenna to volatile compounds. An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. A resulting depolarization of the antennal membrane is recorded as a signal, indicating that the insect's olfactory neurons can detect the compound.

Methodology:

  • An adult insect is immobilized, and one of its antennae is excised.

  • The base and tip of the antenna are placed in contact with saline-filled glass capillary electrodes connected to a high-impedance amplifier.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A defined volume of air containing a known concentration of this compound is injected into the airstream.

  • The resulting voltage change (EAG response) is recorded and compared to a control (solvent only) and a positive standard (a known pheromone for the species).

EAG_Workflow cluster_0 Preparation cluster_1 Stimulation & Recording Insect Test Insect Antenna_Excision Antenna Excision Insect->Antenna_Excision 1. Electrode_Mounting Mounting on Electrodes Antenna_Excision->Electrode_Mounting 2. Airflow Continuous Airflow Sample_Injection Injection of Test Compound Airflow->Sample_Injection 3. EAG_Response Record EAG Response Sample_Injection->EAG_Response 4. Data_Analysis Data Analysis EAG_Response->Data_Analysis 5. Conclusion Determine Olfactory Activity Data_Analysis->Conclusion

A simplified workflow for Electroantennography (EAG) experiments.
Gas Chromatography-Electroantennographic Detection (GC-EAD)

This method couples the separation power of gas chromatography with the sensitivity of an insect antenna as a detector. It is used to identify biologically active compounds within a complex mixture, such as a pheromone gland extract.

Methodology:

  • An extract from the pheromone gland of the target insect species is injected into a gas chromatograph.

  • The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over an EAG preparation.

  • The signals from both the FID and the EAG are recorded simultaneously.

  • Peaks in the FID chromatogram that correspond in time to EAG responses indicate the retention times of compounds that are biologically active.

  • These active compounds can then be identified by mass spectrometry (GC-MS).

Behavioral Assays

Behavioral assays are crucial to determine the function of a potential pheromone. These can range from simple Y-tube olfactometer tests to more complex wind tunnel and field trapping experiments.

Methodology (Wind Tunnel Assay):

  • A wind tunnel is set up with a controlled airflow and light conditions.

  • A slow-release dispenser containing this compound is placed at the upwind end of the tunnel.

  • Insects (typically males if a female sex pheromone is suspected) are released at the downwind end.

  • Behaviors such as taking flight, upwind flight, casting (zigzagging flight), and contact with the source are recorded.

  • These behaviors are compared to responses to a negative control (solvent) and a positive control (known pheromone).

Conclusion

While this compound possesses structural characteristics consistent with known insect pheromones, there is currently no published scientific literature to support its role in chemical communication. The comparative analysis with known methyl-branched and unsaturated fatty acid ester pheromones suggests that it could potentially be a component of an insect's pheromone blend. However, without empirical data from electrophysiological and behavioral studies, its function remains speculative. This compound represents an intriguing candidate for future research in the field of chemical ecology to determine if it plays a role in the intricate world of insect communication.

References

A Comparative Guide to the Bioactivity of Methyl 11-methyl-12(E)-octadecenoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential bioactivities of Methyl 11-methyl-12(E)-octadecenoate and its isomers. Direct experimental data comparing these specific molecules is currently limited in publicly available literature. Therefore, this document extrapolates from research on structurally similar branched-chain fatty acids (BCFAs) and unsaturated fatty acid methyl esters (FAMEs) to infer potential biological activities and mechanisms of action. The primary activities discussed include anticancer and anti-inflammatory effects, which are often attributed to the modulation of key signaling pathways involving G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARs). This guide presents available quantitative data, detailed experimental protocols for assessing relevant bioactivities, and visual diagrams of pertinent signaling pathways to aid researchers in designing future studies.

Introduction

This compound is a branched-chain unsaturated fatty acid methyl ester. Its unique structure, featuring a methyl branch and a trans double bond, suggests the potential for distinct biological activities compared to its straight-chain and cis isomers, as well as positional isomers of the methyl group. Isomerism can significantly impact a molecule's physicochemical properties and its interaction with biological systems. For instance, the position and configuration of double bonds and the presence of alkyl branches can alter membrane fluidity, receptor binding affinity, and enzyme susceptibility, leading to varied pharmacological effects.

While specific data for this compound is scarce, the broader class of BCFAs has been shown to exhibit promising anticancer and anti-inflammatory properties. This guide synthesizes the current understanding of how structural variations in fatty acid esters influence their biological actions, providing a framework for the hypothetical comparison of this compound with its isomers.

Comparative Bioactivity: An Extrapolated View

In the absence of direct comparative studies, this section presents a generalized comparison based on the structure-activity relationships observed for related BCFAs and unsaturated FAMEs.

Table 1: Postulated Bioactivity Comparison of this compound and Its Isomers
Isomer TypePotential BioactivitySupporting Evidence from Related Compounds
This compound Potential for moderate anticancer and anti-inflammatory activity.Branched-chain fatty acids have demonstrated these activities. The trans double bond might influence membrane interactions and receptor binding differently than cis isomers.
Cis Isomer (Methyl 11-methyl-12(Z)-octadecenoate) Potentially higher anticancer activity compared to the trans (E) isomer.Studies on other BCFAs have shown that the incorporation of a cis double bond can significantly improve anticancer potency[1].
Positional Isomers (e.g., Methyl 10-methyl-12(E)-octadecenoate) Bioactivity is likely to be sensitive to the position of the methyl branch.The position of branching in fatty acids can affect their incorporation into cellular lipids and their cytotoxic effects[2].
Straight-Chain Isomer (Methyl 12(E)-octadecenoate) Likely to exhibit different potency in anticancer and anti-inflammatory assays.Branched-chain fatty acids often show distinct biological activities compared to their straight-chain counterparts. For example, some BCFAs exhibit stronger cytotoxicity against cancer cells than straight-chain fatty acids[2][3].

Potential Signaling Pathways

The bioactivity of fatty acids is often mediated through their interaction with specific cellular receptors and signaling pathways. Two key pathways implicated in the actions of BCFAs and unsaturated fatty acids are the GPR40 and PPAR signaling cascades.

GPR40 Signaling Pathway

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium to long-chain fatty acids. This activation can lead to a variety of cellular responses, including the potentiation of glucose-stimulated insulin (B600854) secretion and modulation of intracellular calcium levels.

GPR40_Signaling FA Fatty Acid (e.g., Methyl 11-methyl- 12(E)-octadecenoate) GPR40 GPR40 FA->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cell_response Cellular Response (e.g., Insulin Secretion) Ca_release->Cell_response PKC->Cell_response

GPR40 signaling pathway activated by fatty acids.
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs.

PPAR_Signaling cluster_0 cluster_1 FA Fatty Acid (e.g., Methyl 11-methyl- 12(E)-octadecenoate) PPAR PPAR FA->PPAR Binds to Cytoplasm Cytoplasm Nucleus Nucleus Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene_exp Target Gene Expression PPRE->Gene_exp Regulates

PPAR-mediated gene regulation by fatty acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioactivity. The following are standard protocols for evaluating the potential anticancer and anti-inflammatory effects of fatty acid derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of the test compounds on cancer cell lines.

Objective: To measure the reduction in cell viability upon treatment with this compound and its isomers.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity via NF-κB Inhibition Assay

This protocol assesses the potential of the test compounds to inhibit the pro-inflammatory NF-κB signaling pathway.

Objective: To determine if this compound and its isomers can inhibit the activation of NF-κB in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Nuclear extraction kit

  • Reagents for Electrophoretic Mobility Shift Assay (EMSA) or a commercial NF-κB p65 transcription factor assay kit (ELISA-based).

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Nuclear Extraction: Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

  • NF-κB Activation Assessment (EMSA):

    • Incubate nuclear extracts with a labeled DNA probe containing the NF-κB consensus sequence.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or chemiluminescence. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.

  • NF-κB Activation Assessment (ELISA-based):

    • Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Detect the bound p65 subunit using a specific primary antibody, a HRP-conjugated secondary antibody, and a colorimetric substrate.

    • Measure the absorbance and quantify the inhibition of NF-κB activation.

Conclusion and Future Directions

While direct experimental evidence for the comparative bioactivity of this compound and its isomers is not yet available, the existing literature on related branched-chain and unsaturated fatty acids provides a solid foundation for postulating their potential anticancer and anti-inflammatory effects. The structural nuances among these isomers are likely to translate into significant differences in their biological activities.

Future research should focus on the direct, side-by-side comparison of these specific isomers in a panel of bioassays, including those for cytotoxicity against various cancer cell lines and for anti-inflammatory effects in relevant cellular models. Elucidating their interactions with key signaling molecules like GPR40 and PPARs will be crucial in understanding their mechanisms of action and for harnessing their potential therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a roadmap for such investigations.

References

A Comparative Guide to Alternative Analytical Techniques for Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex lipids, the selection of an appropriate analytical technique is paramount for accurate identification and quantification. This guide provides a comprehensive comparison of alternative analytical techniques for "Methyl 11-methyl-12(E)-octadecenoate," a branched-chain monounsaturated fatty acid methyl ester (FAME). While gas chromatography coupled with flame ionization detection (GC-FID) is a conventional method, a range of advanced techniques offer distinct advantages in terms of structural elucidation, sensitivity, and resolution, particularly for complex isomers.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of various analytical techniques applicable to the analysis of branched and unsaturated FAMEs. The data presented is a synthesis from multiple studies and provides a comparative overview to aid in method selection.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-FID Separation by volatility and detection by flame ionization.~0.21 - 0.54 µg/mL[1]~0.63 - 1.63 µg/mL[1]Robust, cost-effective, excellent for routine quantification.[2][3]Provides no structural information, potential for co-elution of isomers.
GC-MS (EI) Separation by volatility, identification by mass-to-charge ratio after electron ionization.~pg on-column[4]~pg on-column[4]Provides structural information from fragmentation patterns, high sensitivity in SIM mode.[2][4]Extensive fragmentation can lead to weak molecular ions, making isomer differentiation challenging.[5]
GC-MS (CI) Separation by volatility, "softer" ionization than EI leading to more prominent molecular ions.Comparable to EI-MSComparable to EI-MSProvides clear molecular weight information, useful for identifying unknown FAMEs.[5][6]Less fragmentation information for structural elucidation compared to EI.
GC-CI-MS/MS Tandem mass spectrometry for selective fragmentation and identification of branched FAMEs.High sensitivityHigh sensitivityEnables resolution of co-eluting peaks by mass and provides fragments characteristic of the branch position.[6][7][8]Requires more specialized instrumentation and expertise.
HPLC-APCI-MS Separation by polarity, in-source chemical derivatization for double bond localization.Not widely reported for this specific applicationNot widely reported for this specific applicationPinpoints double and triple bonds without prior derivatization.[9]May have lower chromatographic resolution for FAME isomers compared to high-resolution GC.
GCxGC-TOFMS Comprehensive two-dimensional GC for enhanced separation, coupled with high-speed mass spectrometry.Low µg/kg[10]Low µg/kg[10]Unsurpassed separation power for complex mixtures of isomers.[11][12][13]Complex data analysis, requires specialized instrumentation.
GC-MS with Derivatization (Ozonolysis) Chemical cleavage of double bonds by ozone to yield diagnostic fragments for position determination.High sensitivityHigh sensitivityUnambiguous determination of double bond position.[14][15][16][17][18]Requires an additional reaction step, potential for side reactions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for General FAME Analysis

This protocol outlines a general procedure for the analysis of FAMEs, which can be adapted for this compound.

a) Sample Preparation (Acid-Catalyzed Methylation):

  • Weigh approximately 10-25 mg of the lipid sample into a screw-capped tube.

  • Add 2 mL of a 1.25 M solution of HCl in methanol.

  • Add 1 mL of toluene (B28343) as a co-solvent.

  • Cap the tube tightly and heat at 80°C for 2 hours.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[19]

b) Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent high-polarity column.

  • Injector: Split/splitless, 250°C, split ratio 20:1.

  • Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM).

Structural Elucidation of Branched-Chain FAMEs by GC-CI-MS/MS

This protocol is specifically designed for the structural characterization of branched-chain FAMEs.[6][8]

a) Sample Preparation:

  • Follow the acid-catalyzed methylation procedure described above.

b) Instrumental Parameters:

  • Gas Chromatograph: Coupled to a triple quadrupole mass spectrometer.

  • Column: As per the general GC-MS protocol.

  • Injector and Oven Program: As per the general GC-MS protocol.

  • Mass Spectrometer:

    • Ionization Mode: Chemical Ionization (CI) with methane (B114726) or isobutane (B21531) as the reagent gas.

    • MS/MS Analysis: Select the protonated molecule [M+H]⁺ as the precursor ion and perform collision-induced dissociation (CID) to obtain fragment ions characteristic of the branch position.

Double Bond Localization using Ozonolysis coupled with Mass Spectrometry

This protocol outlines the general steps for determining the position of the double bond in this compound.

a) In-line Ozonolysis:

  • The effluent from an HPLC or GC column is passed through a semi-permeable tubing exposed to ozone.

  • Unsaturated FAMEs are cleaved at the double bond.

  • The resulting aldehyde products are introduced directly into the mass spectrometer.[15][16]

b) Mass Spectrometry Analysis:

  • Ionization Mode: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI).

  • Data Analysis: The masses of the aldehyde products retaining the methyl ester group are used to deduce the original position of the double bond.

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis LipidSample Lipid Sample Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed Methylation) LipidSample->Derivatization Reagents Extraction Liquid-Liquid Extraction Derivatization->Extraction Solvents FAME_Sample FAME Sample in Solvent Extraction->FAME_Sample GC_Separation Gas Chromatography (GC) Separation FAME_Sample->GC_Separation Injection MS_Detection Mass Spectrometry (MS) Detection & Identification GC_Separation->MS_Detection Data_Processing Data Processing & Peak Integration MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Identification Structural Identification Data_Processing->Identification

Caption: General workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).

Technique_Comparison cluster_quant Quantitative Analysis cluster_struct Structural Elucidation cluster_complex Complex Mixtures GC_FID GC-FID (Routine Quantification) GC_MS_Quant GC-MS (SIM) (Sensitive Quantification) GC_MS_EI GC-MS (EI) (Fragmentation Pattern) GC_MS_CI GC-MS (CI) (Molecular Weight) GC_CI_MSMS GC-CI-MS/MS (Branching Position) GC_MS_CI->GC_CI_MSMS Further Analysis HPLC_APCI_MS HPLC-APCI-MS (Double Bond Position - In-source) GC_MS_Ozone GC-MS + Ozonolysis (Double Bond Position - Derivatization) GCxGC_TOFMS GCxGC-TOFMS (High-Resolution Separation) Analyte This compound Analyte->GC_FID For Quantification Analyte->GC_MS_Quant For Quantification Analyte->GC_MS_EI For Structure Analyte->GC_MS_CI For Structure Analyte->HPLC_APCI_MS For Structure Analyte->GC_MS_Ozone For Structure Analyte->GCxGC_TOFMS For Complex Matrix

Caption: Logical comparison of analytical techniques for FAME analysis.

References

Cross-Validation of Quantification Methods for Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of Methyl 11-methyl-12(E)-octadecenoate, a fatty acid methyl ester (FAME). The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs by presenting supporting experimental data, detailed methodologies, and visual workflows.

Data Presentation: A Comparative Overview of Method Performance

The selection of an optimal analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for the quantification of FAMEs using GC-FID, GC-MS, and HPLC-UV. These values, compiled from various studies, provide a benchmark for expected performance.

Parameter GC-FID GC-MS HPLC-UV References
Linearity (R²) >0.99>0.99>0.99[1][2][3]
Limit of Detection (LOD) 0.01% - 0.21 µg/mL1.69 µg/mL - 5-8 mg/L0.0001% mass - 0.0018% mass[2][4][5][6]
Limit of Quantification (LOQ) 0.03% - 0.63 µg/mL5.14 µg/mL - 15-20 mg/L0.0004% mass - 0.0054% mass[2][4][5][6]
Accuracy (Recovery %) 85.6% - 114.1%91.6% - 105.4%81.7% - 110.9%[3][6]
Precision (Repeatability, RSD %) 0.1% - 7.43%< 11.10% (Intra-day)0.2% - 1.3%[3][5][6][7]
Precision (Intermediate, RSD %) 0.2% - 1.8%< 11.30% (Inter-day)Not widely reported[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis using GC-FID, GC-MS, and HPLC-UV.

Sample Preparation: Lipid Extraction and Derivatization

Prior to chromatographic analysis, lipids are extracted from the sample matrix and then converted to their corresponding fatty acid methyl esters (FAMEs) through a process of either esterification or transesterification.[8] This derivatization step is essential to increase the volatility of the fatty acids for gas chromatography.[8]

Materials:

  • Chloroform

  • Methanol (B129727)

  • Hexane (B92381) or Heptane

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Internal standard (e.g., C17:0 or a deuterated FAME)

  • Derivatization agent (e.g., 14% Boron trifluoride in methanol (BF₃-methanol) or methanolic HCl)

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a 2:1 chloroform:methanol (v/v) solution.

    • Add a 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs (Acid-Catalyzed):

    • To the dried lipid extract, add 2 mL of 14% BF₃-methanol or methanolic HCl.[9]

    • Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 10-60 minutes).

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane (or heptane) to the vial.

    • Shake vigorously to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

GC-FID Analysis

Gas chromatography with flame ionization detection is a robust and widely used technique for the quantitative analysis of FAMEs.[10]

Instrumental Parameters:

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column DB-FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Oven Temperature Program Initial 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
GC-MS Analysis

Gas chromatography-mass spectrometry offers higher selectivity and sensitivity, particularly in complex matrices, through the use of selected ion monitoring (SIM).[11]

Instrumental Parameters:

Parameter Setting
GC-MS System Agilent 5975C GC/MS or equivalent
Column DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, hold for 5 min
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or Full Scan
Transfer Line Temperature 280°C
HPLC-UV Analysis

High-performance liquid chromatography with UV detection provides an alternative method for FAME quantification, particularly for samples that are not amenable to the high temperatures of GC.[12]

Instrumental Parameters:

Parameter Setting
HPLC System Agilent 1260 Infinity or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile or a gradient of Methanol and 2-Propanol-Hexane
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector UV Detector
Wavelength 205 nm

Mandatory Visualizations

To further clarify the experimental processes and logical connections, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Sample Matrix LipidExtraction Lipid Extraction (e.g., Folch Method) Sample->LipidExtraction Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed) LipidExtraction->Derivatization FAME_Extract FAME Extract in Solvent Derivatization->FAME_Extract Injection Injection into Chromatograph FAME_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, MS, or UV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (vs. Internal Standard) PeakIntegration->Quantification Result Quantitative Result Quantification->Result comparison_logic cluster_methods Quantification Methods cluster_criteria Comparison Criteria Analyte This compound GC_FID GC-FID Analyte->GC_FID GC_MS GC-MS Analyte->GC_MS HPLC_UV HPLC-UV Analyte->HPLC_UV Linearity Linearity (R²) GC_FID->Linearity Sensitivity Sensitivity (LOD, LOQ) GC_FID->Sensitivity Accuracy Accuracy (Recovery) GC_FID->Accuracy Precision Precision (RSD) GC_FID->Precision Selectivity Selectivity/Specificity GC_FID->Selectivity Cost Cost & Complexity GC_FID->Cost GC_MS->Linearity GC_MS->Sensitivity GC_MS->Accuracy GC_MS->Precision GC_MS->Selectivity GC_MS->Cost HPLC_UV->Linearity HPLC_UV->Sensitivity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Selectivity HPLC_UV->Cost

References

A Comparative Guide to Internal Standards for Fatty Acid Analysis: Featuring Methyl 11-methyl-12(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of fatty acids, particularly in complex biological matrices, the use of an internal standard is crucial for achieving accurate and reliable results.[1] Internal standards are chemical compounds added in a known amount to samples, calibration standards, and quality controls to correct for variability during sample preparation and analysis.[2] This guide provides a comparative overview of Methyl 11-methyl-12(E)-octadecenoate's potential performance as an internal standard against established alternatives in the analysis of fatty acid methyl esters (FAMEs), supported by experimental data for the common standards.

Principles of Internal Standardization in Fatty Acid Analysis

An ideal internal standard for FAME analysis should exhibit several key characteristics: it should be chemically similar to the analytes of interest, absent in the original sample, and chromatographically resolved from other components.[3] The most common internal standards for fatty acid analysis are odd-chain fatty acids and stable isotope-labeled fatty acids.[3] Odd-chain fatty acids like methyl heptadecanoate (C17:0) and methyl nonadecanoate (B1228766) (C19:0) are frequently used as they are typically not present in most biological samples.[1][3] Stable isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification due to their near-identical chemical and physical properties to the target analytes.[3][4]

Performance Comparison of Internal Standards

Below is a summary of performance data for commonly used internal standards in FAME analysis. This data provides a benchmark against which the potential performance of this compound can be evaluated.

Internal StandardLinearity (R²)Precision (RSD%)Accuracy/Recovery (%)Key Considerations
This compound (Projected) >0.99<15%85-115%Branched structure and unique double bond position likely prevent co-elution with common FAMEs. Not naturally occurring in most samples.
Methyl Heptadecanoate (C17:0) >0.99<15%85-115%Widely used, but may be present in some biological samples.[3]
Methyl Nonadecanoate (C19:0) >0.99<15%85-115%Good alternative to C17:0, but can co-elute with C18 unsaturated FAMEs in some systems.[1][3]
Stable Isotope-Labeled FAMEs (e.g., ¹³C-labeled) >0.99<5%95-105%Considered the most accurate due to identical chemical behavior to the analyte, but are significantly more expensive.[3][5]

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of FAMEs using an internal standard. Below are representative protocols for lipid extraction and FAME preparation.

Lipid Extraction (Folch Method)

This protocol describes the extraction of total lipids from a biological sample.

Reagents:

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Add a known amount of the internal standard solution to the homogenate.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed Transesterification)

This protocol describes the conversion of fatty acids in the lipid extract to their corresponding methyl esters.[6]

Reagents:

Procedure:

  • Add 1% sulfuric acid in methanol to the dried lipid extract.

  • Heat the mixture at 80-100°C for 1-2 hours.[3]

  • After cooling, add hexane and water, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for Gas Chromatography (GC) analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for using an internal standard in FAME analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Derivatization FAME Derivatization (e.g., Acid-Catalyzed) Extraction->Derivatization GC_Analysis Gas Chromatography (GC-MS or GC-FID) Derivatization->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Quantification Quantification (Analyte Area / IS Area) Data_Processing->Quantification Results Final Results (Fatty Acid Concentration) Quantification->Results

Caption: Workflow for FAME analysis using an internal standard.

References

A Proposed Framework for Inter-laboratory Comparison of Methyl 11-methyl-12(E)-octadecenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of specific fatty acid methyl esters (FAMEs) is crucial in various research fields, including lipidomics, food science, and drug development.[1] Methyl 11-methyl-12(E)-octadecenoate, a branched-chain unsaturated FAME, presents unique analytical challenges due to its specific structure. An inter-laboratory comparison is essential to establish a robust and reproducible analytical method, ensuring data comparability across different research groups. To date, a formal round-robin or inter-laboratory study for this compound has not been published. This guide, therefore, proposes a framework for such a comparison, outlining standardized experimental protocols and data analysis procedures based on established best practices for FAME analysis.

Analytical Challenges and Recommended Methodologies

The analysis of FAMEs is typically performed using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[1][2] For a complex, branched-chain FAME like this compound, the use of a highly polar capillary column is recommended to achieve optimal separation from other isomers.[2] While GC-FID is a robust technique for quantification, GC-MS provides definitive identification based on the mass spectrum.[3][4]

Given the lack of specific inter-laboratory data, this guide proposes a comparative study evaluating two common analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Proposed Inter-Laboratory Study Design

This section outlines a proposed workflow for a round-robin study to assess the precision and accuracy of this compound analysis.

G cluster_prep Phase 1: Sample Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Collection & Statistical Analysis cluster_report Phase 4: Reporting & Protocol Refinement prep Centralized Preparation of Standard Solutions (this compound in Hexane) dist Distribution to Participating Laboratories prep->dist analysis Analysis by each lab using provided protocols (GC-FID and GC-MS) dist->analysis collect Centralized Data Collection analysis->collect stat Statistical Analysis (Repeatability & Reproducibility) collect->stat report Generation of Comparison Report stat->report refine Refinement of Standard Operating Procedure (SOP) report->refine

Caption: Proposed workflow for the inter-laboratory comparison study.

Experimental Protocols

Detailed methodologies are critical for ensuring the comparability of results between laboratories.

1. Sample Preparation: Derivatization to FAME

Since the target analyte is already a methyl ester, if the starting material were the free fatty acid, a derivatization step would be required. A common and effective method is base-catalyzed transesterification.[1]

Protocol: Base-Catalyzed Transesterification

  • Dissolve the lipid sample (containing the free fatty acid) in dry toluene.

  • Add 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

  • Maintain the solution at 50°C for 10 minutes.[1]

  • Neutralize the reaction with glacial acetic acid.[1]

  • Add water and extract the FAMEs with hexane (B92381).[1]

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The resulting hexane solution containing the FAMEs is ready for GC analysis.

2. Gas Chromatography (GC) Analysis

The following are proposed starting conditions for both GC-FID and GC-MS analysis, which should be optimized by participating laboratories.

a. GC-FID Protocol

  • Column: Highly polar capillary column (e.g., biscyanopropyl polysiloxane)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 25°C/min to 200°C, hold for 1 min

    • Ramp 2: 5°C/min to 250°C, hold for 7 min[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[5]

  • Injection Volume: 1 µL

  • Internal Standard: Methyl tridecanoate (B1259635) (C13:0) should be used to correct for injection variability.[5][6]

b. GC-MS Protocol

  • The same column and temperature program as GC-FID should be used.

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 50-400

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Data Presentation and Comparison

Quantitative data from each participating laboratory should be collected and summarized in tables for easy comparison. The following tables present hypothetical results for such a study to illustrate the expected data structure.

Table 1: Hypothetical Inter-laboratory Comparison of this compound Quantification by GC-FID

Laboratory IDSample A Conc. (µg/mL)Sample B Conc. (µg/mL)Recovery (%)RSD (%)
Lab 148.597.297.02.1
Lab 251.2103.5103.01.8
Lab 349.899.199.12.5
Lab 447.995.895.83.1
Mean 49.4 98.9 98.7 2.4
Std. Dev. 1.5 3.2 3.0 0.6

Concentrations are based on a known starting concentration of 50 µg/mL for Sample A and 100 µg/mL for Sample B. RSD refers to the Relative Standard Deviation of replicate injections.

Table 2: Hypothetical Inter-laboratory Comparison of this compound Quantification by GC-MS (SIM Mode)

Laboratory IDSample A Conc. (µg/mL)Sample B Conc. (µg/mL)Recovery (%)RSD (%)
Lab 149.198.598.51.5
Lab 250.8101.9101.91.2
Lab 349.599.899.81.9
Lab 448.296.496.42.2
Mean 49.4 99.2 99.1 1.7
Std. Dev. 1.1 2.2 2.2 0.4

Concentrations are based on a known starting concentration of 50 µg/mL for Sample A and 100 µg/mL for Sample B. RSD refers to the Relative Standard Deviation of replicate injections.

Visualization of the Analytical Workflow

The general workflow for the analysis of this compound in a given laboratory is depicted below.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Lipid Sample istd Add Internal Standard (Methyl Tridecanoate) sample->istd deriv Transesterification (if necessary) istd->deriv extract Hexane Extraction deriv->extract gc_fid GC-FID Analysis extract->gc_fid gc_ms GC-MS Analysis extract->gc_ms quant Quantification vs. Internal Standard gc_fid->quant qual Mass Spectrum Confirmation gc_ms->qual qual->quant

Caption: General laboratory workflow for FAME analysis.

Conclusion and Recommendations

This guide provides a foundational framework for conducting an inter-laboratory comparison of this compound analysis. Based on the hypothetical data, both GC-FID and GC-MS (SIM) appear to be suitable methods for quantification, with GC-MS offering slightly better precision and the added benefit of mass spectral confirmation. A formal round-robin study is highly recommended to establish official performance characteristics (repeatability and reproducibility) for the analysis of this compound. The adoption of a standardized protocol, including the use of an internal standard and a highly polar capillary column, will be paramount in achieving consistent and comparable results across different laboratories.

References

A Comparative Analysis of Pheromone Blend Efficacy for the Khapra Beetle, Trogoderma granarium

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Attractant Components for Enhanced Monitoring and Control

The Khapra beetle, Trogoderma granarium, stands as one of the most destructive pests of stored grain and agricultural products worldwide.[1][2] Its status as a quarantine pest in numerous countries, including the United States, necessitates highly effective surveillance and monitoring programs to prevent its establishment and spread.[1][3] Central to these programs is the use of pheromone-baited traps. This guide provides a comparative analysis of the efficacy of different pheromone blends and attractants used for the detection and monitoring of T. granarium, with a focus on supporting experimental data and methodologies for researchers and pest management professionals.

While the specific compound "Methyl 11-methyl-12(E)-octadecenoate" is not identified as a primary pheromone component for Trogoderma granarium in major studies, the principles of pheromone blend efficacy are well-illustrated by the extensively researched attractants for this species. The primary sex pheromone of the Khapra beetle is a two-component blend of fatty acid-derived aldehydes.

The established sex pheromone for T. granarium consists of a specific ratio of two isomers:

  • (Z)-14-Methyl-8-hexadecenal (major component)

  • (E)-14-Methyl-8-hexadecenal (minor component)

The typical blend is a 92:8 ratio of the (Z) to (E) isomer.[1] This blend is highly attractive to male Khapra beetles. However, a challenge in monitoring is that other, non-quarantine Trogoderma species, such as the warehouse beetle (Trogoderma variabile), are attracted to the same pheromone components, which can complicate detection efforts.[2][3]

Comparative Efficacy of Lure Blends

Research has focused on optimizing lures to improve the capture rate and specificity for T. granarium. This often involves comparing the standard pheromone lure to blends that incorporate food-based attractants, or kairomones.

A study evaluated the behavioral responses of larval T. granarium to various stimuli, comparing a standard pheromone lure to those combined with food cues. The results demonstrated that while all tested lures elicited a positive response, those combining pheromones with food attractants provided the most consistent positive response from the larvae.[1] Late-stage larvae, which are more likely to be detected in floor traps, are attracted to commercially available pheromone lures.[4]

Table 1: Comparison of Attractant Performance in Laboratory Assays

Lure TypeTarget SpeciesPrimary Attractant(s)Observed EfficacyKey Findings
Standard Pheromone LureTrogoderma granarium (Adult Males)(Z)- & (E)-14-Methyl-8-hexadecenalHighHighly attractive to adult males, but can attract non-target Trogoderma species.[3]
Pheromone + Food Cue LureTrogoderma granarium (Larvae)Pheromone + Food VolatilesHighExhibited the most consistent positive response for larval stages.[1]
Food-based Lure (e.g., Wheat Germ)Trogoderma granarium (Larvae & Adults)Food VolatilesModerateUsed in combination with pheromones in USDA monitoring programs to attract larvae.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of typical experimental protocols used in the evaluation of Trogoderma granarium pheromone traps.

Protocol 1: Laboratory Two-Choice Olfactometer Bioassay

This method is used to determine the preference of insects between two different odor sources in a controlled environment.

  • Apparatus: A Y-tube or multi-arm olfactometer is used. Purified and humidified air is passed through two or more arms, one containing the test attractant and the other a control (e.g., solvent only).

  • Insect Preparation: Adult male or larval T. granarium are selected. They are often starved for a period (e.g., 24-48 hours) prior to the assay to increase their responsiveness.[1]

  • Procedure: A single insect is introduced at the base of the olfactometer. The insect's movement is observed, and its first choice of an arm (and the time spent in that arm) is recorded. A choice is typically defined as the insect moving a set distance down one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test, such as a Chi-square test, to determine if the attractant is significantly more attractive than the control.

Protocol 2: Field Trapping Efficacy Study

This method assesses the performance of different lure and trap combinations under real-world conditions, such as in a grain storage warehouse.

  • Trap and Lure Preparation: Various trap designs (e.g., wall-mounted traps, dome floor traps) are used.[4] Each trap is baited with a specific lure formulation being tested. Lures are often placed in rubber septa or other controlled-release dispensers.

  • Experimental Design: Traps are placed in a grid or randomized block design within the test facility. The placement is designed to minimize interference between traps. A typical monitoring program may use one aerial decoy trap for every five to six wall traps to capture the flying, non-target warehouse beetle.[2]

  • Trial Duration: Traps are left in place for a set period, which can range from one week to several months, with regular checks to count and identify captured insects.

  • Data Collection: The number of target and non-target insects captured per trap is recorded at each interval.

  • Data Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to compare the mean number of captures between different lure and trap treatments to identify the most effective combination.

Visualizing Experimental Design and Biological Pathways

Diagrams are essential for clarifying complex processes. The following visualizations represent a typical experimental workflow for pheromone evaluation and the generalized signaling pathway for insect odorant reception.

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase Lure Lure Formulation (e.g., Pheromone Blend A vs. B) Trap Trap Selection & Preparation (e.g., Dome vs. Wall Trap) Lure->Trap Site Test Site Selection (e.g., Warehouse, Lab) Trap->Site Deploy Randomized Trap Deployment Site->Deploy Monitor Monitoring & Data Collection (Count Target/Non-Target Species) Deploy->Monitor Stats Statistical Analysis (e.g., ANOVA) Monitor->Stats Compare Compare Efficacy of Blends Stats->Compare Conclusion Conclusion & Recommendations Compare->Conclusion

Caption: Workflow for comparing pheromone lure efficacy.

Pheromone_Signaling_Pathway cluster_receptor Antennal Sensillum cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds in sensillar lymph OR Odorant Receptor (OR) on Dendritic Membrane OBP->OR Transport & Release IonChannel Ion Channel Opening OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential AntennalLobe Signal to Antennal Lobe ActionPotential->AntennalLobe Behavior Behavioral Response (e.g., Mating, Attraction) AntennalLobe->Behavior

Caption: Generalized insect pheromone signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of Methyl 11-methyl-12(E)-octadecenoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle Methyl 11-methyl-12(E)-octadecenoate with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended.

In the event of a spill, small quantities can be absorbed with an inert material such as sand or vermiculite. The contaminated absorbent material and any associated cleaning supplies must then be treated as chemical waste and disposed of according to the procedures outlined below.[1][2] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to the principle of "cradle-to-grave" management of chemical waste, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

  • Waste Determination: The first step is to determine if the waste is hazardous.[6] While safety data sheets for similar compounds like Methyl 11-Dodecenoate suggest it is not classified as hazardous waste, it is crucial to consult your local and institutional regulations.[2] When in doubt, treat the waste as hazardous.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[3][7] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be in good condition, with a secure screw-top cap.[8]

    • Never mix this compound waste with other incompatible chemical waste streams.[1][8] For example, keep it separate from strong oxidizing agents, acids, and bases.

  • Labeling:

    • Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[3][9]

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • The concentration and quantity of the waste.

      • The date accumulation started.

      • The associated hazards (e.g., "Combustible Liquid," "Skin Irritant," "Eye Irritant," based on data for similar compounds).

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][9]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[1][3]

    • Keep the waste container closed at all times, except when adding waste.[3][9]

  • Request for Pickup:

    • Once the container is full, or before the maximum accumulation time limit set by your institution (typically 9-12 months) is reached, submit a request for waste pickup to your EHS department.[3][9]

    • Do not transport the chemical waste yourself. Trained EHS personnel will collect it for final disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Disposal Decision Workflow for this compound cluster_2 Disposal Decision Workflow for this compound A Start: Unused or spent This compound B Is the material contaminated? A->B C Can it be purified for reuse? B->C No E Proceed to Disposal B->E Yes D Purify and Reuse C->D Yes C->E No F Consult SDS and local regulations: Is it classified as hazardous waste? E->F G Treat as Hazardous Waste F->G Yes / Uncertain H Follow non-hazardous waste stream (Consult EHS for specific instructions) F->H No I Select appropriate, labeled, and closed waste container G->I J Store in designated Satellite Accumulation Area with secondary containment I->J K Request pickup from EHS when container is full or time limit is reached J->K L EHS transports for final disposal K->L

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consulting your institution's specific guidelines and the expertise of your EHS department.

References

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